molecular formula C10H8FNO B3049509 8-Fluoro-6-methoxyquinoline CAS No. 209353-21-9

8-Fluoro-6-methoxyquinoline

Cat. No.: B3049509
CAS No.: 209353-21-9
M. Wt: 177.17 g/mol
InChI Key: QNAGGMHGCWSLMV-UHFFFAOYSA-N
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Description

8-Fluoro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAGGMHGCWSLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571208
Record name 8-Fluoro-6-methoxyquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209353-21-9
Record name 8-Fluoro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 8-Fluoro-6-methoxyquinoline from 8-amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

From Precursor: 8-Amino-6-methoxyquinoline

Executive Summary

This technical guide details the conversion of 8-amino-6-methoxyquinoline to 8-fluoro-6-methoxyquinoline . This transformation represents a critical functional group interconversion (FGI) in the development of fluoro-substituted quinoline antimalarials (analogs of Primaquine and Tafenoquine).

The introduction of fluorine at the C8 position, replacing the primary amine, significantly alters the metabolic stability and lipophilicity of the pharmacophore. This guide prioritizes the Balz-Schiemann reaction and its modern Olah’s Reagent modification, as these offer the highest regioselectivity for ipso-substitution compared to direct electrophilic fluorination.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis relies on the fluoro-de-diazoniation of the aromatic amine.[1][2] Unlike simple anilines, the quinoline system presents a heterocyclic nitrogen that can interfere with Lewis acids or act as a proton acceptor, complicating standard diazotization.

Reaction Pathway Logic
  • Diazotization: Conversion of the C8-amine to the diazonium salt (

    
    ) using nitrosyl species.
    
  • Counter-ion Exchange: Stabilization of the diazonium cation with a non-nucleophilic, fluoride-donating anion (typically tetrafluoroborate,

    
    ).
    
  • Thermal Decomposition: Controlled pyrolysis of the diazonium salt to generate the aryl cation (or radical equivalent), which immediately captures a fluoride ion to form the C-F bond.

G Start 8-Amino-6-methoxyquinoline Inter1 Diazonium Intermediate (Ar-N2+ BF4-) Start->Inter1 Diazotization Product 8-Fluoro-6-methoxyquinoline Inter1->Product Pyrolysis Reagent1 NaNO2 / HBF4 (0°C) Reagent2 Thermal Decomp. (>100°C / -N2)

Figure 1: Core mechanistic pathway for the Balz-Schiemann transformation.

Part 2: Critical Safety Protocols

WARNING: This synthesis involves the generation of diazonium salts , which are potentially explosive when dry.

  • Temperature Control: Diazotization must occur below 5°C. Decomposition must be controlled; never heat a large static mass of dry diazonium salt.

  • HF Handling: If using Pyridine-HF (Olah's reagent), extreme caution is required. HF causes deep tissue necrosis and bone decalcification. Calcium gluconate gel must be immediately available.

  • Venting: The reaction releases stoichiometric quantities of Nitrogen gas (

    
    ) and Boron Trifluoride (
    
    
    
    ). Ensure robust ventilation to prevent pressure buildup and exposure to toxic fumes.
Part 3: Experimental Protocols

Two methodologies are presented. Method A is the classical isolation route (high purity). Method B is the modern in-situ route (safer for scale-up).

Method A: Classical Balz-Schiemann (Isolation of Tetrafluoroborate)

Best for: Small scale (<5g), characterization of intermediates.

Reagents:

  • Substrate: 8-Amino-6-methoxyquinoline (1.0 eq)

  • Acid: 48% Tetrafluoroboric acid (

    
    ) (2.5 eq)
    
  • Nitrosyl Source: Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Solvent: Ethanol/Water (1:1)

Protocol:

  • Dissolution: Dissolve 8-amino-6-methoxyquinoline in a minimum amount of 1:1 EtOH/

    
    . Cool the solution to -5°C  in an ice/salt bath.
    
  • Acidification: Add 48%

    
     dropwise, maintaining temperature <0°C. The amine salt may precipitate; vigorous stirring is essential.
    
  • Diazotization: Add a solution of

    
     in water dropwise. The solution will turn distinctively yellow/orange. Stir for 30 mins at 0°C.
    
    • Validation: Test with starch-iodide paper (turns blue immediately due to excess

      
      ).
      
  • Precipitation: The diazonium tetrafluoroborate salt usually precipitates. If not, add cold diethyl ether to induce crystallization.

  • Filtration: Filter the salt rapidly. Wash with cold ethanol, then cold ether. DO NOT DRY COMPLETELY (explosion risk). Proceed immediately to decomposition.

  • Decomposition: Suspend the damp salt in decalin or perform dry pyrolysis (small scale only) by heating gently with a heat gun in a flask connected to a condenser. Nitrogen evolution indicates reaction progress.

  • Workup: Extract the residue with Dichloromethane (DCM), wash with 5%

    
    , dry over 
    
    
    
    , and concentrate.
Method B: Modern In-Situ Dedidazoniation (Olah’s Modification)

Best for: Scale-up, safety, and heterocyclic amines.

This method avoids the isolation of the potentially unstable diazonium salt by using Pyridine poly(hydrogen fluoride) (PPHF).

Reagents:

  • Substrate: 8-Amino-6-methoxyquinoline (10 mmol)

  • Reagent: Pyridine-HF (70% HF by weight) (Caution: Fuming)

  • Nitrosyl Source: Sodium Nitrite (

    
    ) (dry)
    
  • Solvent: None (PPHF acts as solvent) or Sulfolane.

Protocol:

  • Preparation: In a Teflon (PFA) or polyethylene vessel, introduce Pyridine-HF (approx. 15 mL per g of substrate). Cool to 0°C .[3]

  • Addition: Add 8-amino-6-methoxyquinoline slowly. The reaction is exothermic; ensure T < 10°C.

  • Diazotization: Add dry

    
     in small portions over 20 minutes. Stir at 0°C for 1 hour.
    
  • Thermal Decomposition: Warm the reaction mixture gradually to 50-60°C .

    • Observation: Evolution of

      
       gas bubbles. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).
      
  • Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with

    
     or 
    
    
    
    until pH ~8.
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Analytical Validation

Upon isolating the product, the following data confirms the successful synthesis:

Analytical MethodExpected SignalInterpretation
19F NMR Singlet/Multiplet around -120 to -140 ppmConfirms presence of aromatic Fluorine.
1H NMR Loss of broad NH2 signal (approx 4-6 ppm)Confirms consumption of amine.
1H NMR Splitting of H7 protonH7 will show coupling to F8 (

coupling).
LC-MS M+1 = [Mass of Product]8-Fluoro-6-methoxyquinoline MW ≈ 177.18 Da.
Appearance Pale yellow oil or solidQuinoline derivatives are often colored.
Workflow Visualization

Workflow Step1 Dissolve Amine in Pyridine-HF (Teflon Vessel, 0°C) Step2 Add NaNO2 portions (Diazotization) Step1->Step2 1 hr stir Step3 Warm to 55°C (Decomposition) Step2->Step3 N2 evolution Step4 Quench on Ice/Base Step3->Step4 Complete Step5 Extract (EtOAc) & Purify Step4->Step5

Figure 2: Operational workflow for the in-situ fluorination (Method B).

Part 5: Troubleshooting & Optimization
  • Low Yield:

    • Cause: Side reactions coupling the diazonium salt with the unreacted amine (azo dye formation).

    • Fix: Ensure rapid addition of nitrosylating agent or use excess acid to fully protonate the amine.

  • Tarry Products:

    • Cause: Decomposition temperature too high or too fast.

    • Fix: Use a solvent like Sulfolane to moderate the exotherm during the pyrolysis step.

  • Incomplete Conversion:

    • Cause: Poor solubility of the amine salt.

    • Fix: Use ultrasound during the acidification step to ensure fine particle size before diazotization.

References
  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.[4][5]

  • Olah, G. A., et al. (1979). Synthetic methods and reactions.[2][4][5][6][7][8][9][10][11][12][13][14] 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry.

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides. The Journal of Organic Chemistry.

  • Scientific Update. (2019). The Balz-Schiemann Reaction - Safety and Process Modifications.

Sources

The Pharmacological and Synthetic Significance of the 8-Fluoro-6-methoxyquinoline Scaffold: Mechanisms of Action in CFTR Modulation and Antibacterial Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6-methoxyquinoline (CAS 209353-21-9) is a highly specialized, privileged pharmacophoric scaffold utilized in advanced drug discovery. Rather than functioning as a standalone active pharmaceutical ingredient (API), it acts as the structural foundation for two distinct classes of therapeutics: macrocyclic CFTR correctors and atypical fluoroquinolone antibiotics . The unique electronic "push-pull" dynamics—generated by the electron-withdrawing 8-fluoro group and the electron-donating 6-methoxy group—fundamentally alter the scaffold's dipole moment, lipophilicity, and target binding affinity. This whitepaper dissects the dual mechanisms of action of its derivative compounds and provides self-validating experimental protocols for evaluating their efficacy.

Structural and Pharmacophoric Rationale

The biological activity of 8-fluoro-6-methoxyquinoline derivatives is dictated by the precise spatial arrangement of its substituents:

  • 8-Fluoro Substitution: Fluorine is highly electronegative but sterically small (similar to hydrogen). At the 8-position, it increases the lipophilicity of the quinoline ring, enhancing membrane permeability. Crucially, it modulates the

    
     of the adjacent quinoline nitrogen, optimizing the molecule's ionization state at physiological pH.
    
  • 6-Methoxy Substitution: The methoxy group is electron-donating via resonance. In traditional fluoroquinolones (e.g., Ciprofloxacin), the 6-position is occupied by a fluorine to enhance DNA gyrase affinity. Reversing this paradigm to a 6-methoxy configuration (as seen in isomeric Moxifloxacin derivatives like ) creates a unique electronic distribution that reduces susceptibility to bacterial efflux pumps and alters target binding kinetics.

Mechanism of Action I: CFTR Modulation (Cystic Fibrosis)

Recent advancements in cystic fibrosis (CF) therapeutics have utilized the 8-fluoro-6-methoxyquinoline scaffold to synthesize macrocyclic Type I CFTR correctors .

The Correction Pathway

The most common CF-causing mutation, F508del, results in the misfolding of the CFTR protein's first nucleotide-binding domain (NBD1), leading to its premature degradation in the endoplasmic reticulum (ER). 8-Fluoro-6-methoxyquinoline-derived macrocycles act as pharmacological chaperones . The quinoline core acts as a hydrophobic anchor, intercalating into the destabilized interface between NBD1 and the transmembrane domains (TMDs). The 6-methoxy group serves as a critical hydrogen-bond acceptor, while the 8-fluoro group provides favorable van der Waals contacts, thermodynamically stabilizing the mutant protein and allowing it to bypass ER quality control and traffic to the cell surface.

CFTR_Pathway Mutant_CFTR Class II Mutant CFTR (e.g., F508del) Binding Binding to TMD/NBD1 Interface Mutant_CFTR->Binding Modulator 8-Fluoro-6-methoxyquinoline Macrocyclic Corrector Modulator->Binding Stabilization Thermodynamic Stabilization Binding->Stabilization Trafficking ER to Golgi Trafficking Stabilization->Trafficking Surface Functional Surface Expression Trafficking->Surface

Fig 1. Mechanism of CFTR correction mediated by 8-fluoro-6-methoxyquinoline macrocycles.

Protocol: In Vitro Ussing Chamber Assay for CFTR Function

To validate the efficacy of these correctors, the Ussing chamber assay is employed to measure transepithelial short-circuit current (


). This protocol is designed as a self-validating system  to ensure the measured current is exclusively CFTR-dependent.
  • Monolayer Integrity Check: Mount human bronchial epithelial (HBE) cells (homozygous for F508del) in the Ussing chamber. Measure Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER > 400 Ω·cm² confirms the tight junctions are intact. If the resistance is lower, the monolayer is leaky, and subsequent data will be confounded by paracellular ion leak.

  • ENaC Inhibition: Add Amiloride (100 µM) to the apical bath.

    • Causality: Amiloride blocks epithelial sodium channels (ENaC). This isolates the

      
       strictly to chloride transport, eliminating sodium-driven electrical noise.
      
  • cAMP Activation: Add Forskolin (10 µM) to both baths.

    • Causality: Forskolin elevates intracellular cAMP, activating Protein Kinase A (PKA), which phosphorylates the CFTR R-domain to open the channel. The resulting spike in

      
       represents the rescued CFTR activity.
      
  • CFTR Specificity Validation: Add CFTRinh-172 (10 µM) to the apical bath.

    • Causality: This compound selectively blocks the CFTR pore. A complete drop in the

      
       back to baseline validates that the forskolin-stimulated current was entirely mediated by CFTR, rather than alternative chloride channels (e.g., CaCCs).
      

Mechanism of Action II: Topoisomerase IV & DNA Gyrase Inhibition

When incorporated into a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone, the 8-fluoro-6-methoxyquinoline scaffold yields atypical antibacterial agents (e.g., Moxifloxacin Impurity D) .

The Cleavage Complex Poisoning Pathway

Standard fluoroquinolones kill bacteria by converting DNA gyrase and Topoisomerase IV into toxic DNA-cleaving enzymes. The 8-fluoro-6-methoxy derivatives intercalate into the DNA at the enzyme-DNA cleavage site. The 8-fluoro group interacts with a critical water-metal ion (


) bridge coordinated by the enzyme's serine and acidic residues. This interaction stabilizes the cleavage complex, preventing DNA religation. The accumulation of double-strand breaks leads to immediate replication arrest and bacterial cell death.

Gyrase_Inhibition Gyrase Bacterial DNA Gyrase (Topoisomerase II) Complex Enzyme-DNA Cleavage Complex Gyrase->Complex DNA Supercoiled DNA DNA->Complex Intercalation Intercalation & Water-Metal Ion Bridge Complex->Intercalation Inhibitor 8-Fluoro-6-methoxy Quinolone Derivative Inhibitor->Intercalation Arrest Replication Arrest (Double-Strand Breaks) Intercalation->Arrest

Fig 2. Inhibition of bacterial DNA gyrase via quinolone-mediated cleavage complex arrest.

Protocol: DNA Supercoiling Inhibition Assay

To quantify the inhibitory potency of these derivatives against DNA gyrase, a supercoiling assay is utilized.

  • Reaction Assembly: Mix relaxed pBR322 plasmid DNA (0.5 µg), E. coli DNA gyrase (1 U), and titrated concentrations of the quinolone derivative in a reaction buffer containing

    
    .
    
  • ATP Initiation & Control: Initiate the reaction by adding 1 mM ATP to the test samples. Maintain an "ATP-minus" control tube.

    • Causality: DNA gyrase is strictly an ATP-dependent enzyme. If the ATP-minus control shows supercoiling, the assay is contaminated with an ATP-independent topoisomerase (like Topo I), invalidating the results.

  • Cleavage Complex Trapping: Terminate the reaction by adding 1% SDS and Proteinase K (1 mg/mL), followed by incubation at 37°C for 30 minutes.

    • Causality: SDS denatures the trapped gyrase, and Proteinase K digests the protein backbone. This leaves the cleaved DNA fragments intact, allowing researchers to differentiate between pure catalytic inhibition (no DNA breaks) and cleavage complex poisoning (accumulation of linear DNA).

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel without ethidium bromide (EtBr) in the gel or running buffer. Post-stain with EtBr after the run.

    • Causality: EtBr is a DNA intercalator. If present during electrophoresis, it alters the topological writhe of the plasmid, making relaxed and supercoiled topoisomers co-migrate and destroying assay resolution.

Quantitative Data Summary

The table below summarizes the pharmacological profiling of molecules derived from the 8-fluoro-6-methoxyquinoline scaffold.

Compound / Scaffold ClassBiological TargetPrimary AssayKey Quantitative MetricPharmacophoric Role of 8-F / 6-OMe
Macrocyclic Correctors CFTR (F508del)Ussing Chamber

(% of WT)
8-F: Increases lipophilic contact with TMDs.6-OMe: Acts as a critical H-bond acceptor.
8-F-6-OMe Quinolones DNA Gyrase / Topo IVSupercoiling Assay

/ MIC (

)
8-F: Coordinates the water-metal (

) bridge.6-OMe: Alters cell wall efflux susceptibility.

References

  • PubChem Compound Summary for CID 71316844, 8-Fluoro-6-methoxymoxifloxacin National Center for Biotechnology Information (NCBI)[Link]

  • Macrocyclic CFTR Modulators (WO2024056798A1)

spectroscopic data for 8-Fluoro-6-methoxyquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-6-methoxyquinoline

Abstract

Introduction: The Quinoline Scaffold and the Need for Precise Characterization

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The specific substitution pattern on the quinoline ring system profoundly influences its physicochemical properties, biological activity, and metabolic stability. 8-Fluoro-6-methoxyquinoline incorporates two key functional groups: an electron-donating methoxy group and a highly electronegative fluorine atom. This combination is expected to modulate the electronic landscape of the aromatic system, impacting its potential as a scaffold in drug design.

Accurate and unambiguous structural characterization is the bedrock upon which all further development rests. Spectroscopic techniques provide a non-destructive window into the molecular structure, allowing for the confirmation of identity, assessment of purity, and elucidation of the intricate electronic and atomic arrangement.[2] This guide provides the foundational spectroscopic data and interpretation required to confidently identify 8-Fluoro-6-methoxyquinoline.

Overall Spectroscopic Workflow

The comprehensive characterization of a novel or synthesized compound like 8-Fluoro-6-methoxyquinoline follows a logical and systematic workflow. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for unambiguous identification.

G Figure 1. Integrated Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structural Elucidation Purified_Sample Purified 8-Fluoro-6-methoxyquinoline MS Mass Spectrometry (MS) Purified_Sample->MS IR Infrared (IR) Spectroscopy Purified_Sample->IR NMR Nuclear Magnetic Resonance (NMR) Purified_Sample->NMR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Func_Groups Functional Groups IR->Func_Groups Atom_Connectivity Atomic Connectivity & 3D Structure NMR->Atom_Connectivity Final_Structure Confirmed Structure MW_Frag->Final_Structure Func_Groups->Final_Structure Atom_Connectivity->Final_Structure

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[3][4] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to transition between different energy states.[5][6] The precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment, providing detailed information about its connectivity and spatial arrangement.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 8-Fluoro-6-methoxyquinoline in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns in aromatic systems.[7]

  • Data Acquisition & Processing:

    • For ¹H NMR, a standard pulse-acquire sequence is used.

    • For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • For ¹⁹F NMR, a simple pulse-acquire sequence is sufficient, often without proton decoupling to observe H-F couplings.

    • Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction to obtain the final frequency-domain spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 8-Fluoro-6-methoxyquinoline (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale
~8.75ddJ = 4.2, 1.61HH-2Deshielded due to proximity to the electronegative nitrogen atom.[2]
~8.05dJ = 9.21HH-4Part of the pyridine ring system, coupled to H-3.
~7.40ddJ = 9.2, 4.21HH-3Coupled to both H-2 and H-4.
~7.25ddJ = 9.0, 2.51HH-5Coupled to H-7 (meta) and H-F (ortho).
~7.10dJ = 2.51HH-7Shielded by the electron-donating methoxy group at C-6. Coupled to H-5 (meta).
~3.95s-3H-OCH₃Characteristic singlet for a methoxy group.

In-depth Interpretation: The proton at the C2 position is expected to be the most deshielded (highest chemical shift) due to the inductive effect of the adjacent nitrogen atom.[8] The protons H-5 and H-7 on the benzene ring are influenced by the substituents. The methoxy group at C-6 is electron-donating, which increases the electron density at the ortho (C-5, C-7) and para (C-8) positions, causing an upfield (shielding) shift. Conversely, the fluorine at C-8 is strongly electron-withdrawing, which would deshield adjacent protons. The final chemical shifts are a balance of these competing effects. The observed coupling constants (J values) are critical for confirming assignments; for instance, the ortho coupling between H-3 and H-4 is typically large (~8-9 Hz), while the meta coupling between H-2 and H-4 is smaller (~1-2 Hz).

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 8-Fluoro-6-methoxyquinoline (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~158.0C-6Attached to the electron-donating oxygen atom, resulting in a downfield shift.
~155.0 (d, J ≈ 250 Hz)C-8Directly bonded to fluorine, resulting in a large C-F coupling constant and a significant downfield shift.
~148.5C-2Adjacent to nitrogen, deshielded.
~144.0C-8aBridgehead carbon adjacent to nitrogen.
~135.0C-4Part of the pyridine ring system.
~122.5C-4aBridgehead carbon.
~122.0C-3Part of the pyridine ring system.
~118.0 (d, J ≈ 20 Hz)C-7Influenced by both the methoxy group and the fluorine (meta-coupling).
~105.0 (d, J ≈ 5 Hz)C-5Influenced by both the methoxy group and the fluorine (para-coupling).
~56.0-OCH₃Typical chemical shift for a methoxy carbon.

In-depth Interpretation: The carbons directly attached to heteroatoms (N, O, F) exhibit the most significant shifts. C-6 is shifted downfield due to the attached oxygen. C-8 will show the most dramatic effect from the fluorine: a large downfield shift and a very large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature.[9] The other carbons in the benzene ring (C-5, C-7) will also show smaller couplings to the fluorine (²JCF, ³JCF), providing further confirmation of the substitution pattern.

¹⁹F NMR Spectroscopy: Data and Interpretation

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine's environment.[10]

Table 3: Predicted ¹⁹F NMR Data for 8-Fluoro-6-methoxyquinoline (376 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -115 to -130m-Ar-F

In-depth Interpretation: The chemical shift of aromatic fluorine is sensitive to the electronic nature of the ring and its substituents.[11][12] The value is predicted based on typical ranges for fluoroquinoline and fluoroaniline derivatives. The signal would likely appear as a multiplet due to coupling with nearby protons (H-7 and H-5). The choice of an appropriate reference standard, such as CFCl₃, is crucial for accurate chemical shift determination.[10]

Advanced 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Caption: Diagram showing expected COSY (red dashed) and key HMBC (blue dotted) correlations.

  • COSY: Would show correlations between coupled protons, such as H-2/H-3 and H-3/H-4, confirming the pyridine ring spin system.

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the methoxy protons (~3.95 ppm) and the C-6 carbon (~158.0 ppm) would definitively confirm the position of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[13] It is an excellent technique for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.[14]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl) from a volatile solvent.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data and Interpretation

Table 4: Predicted IR Absorption Bands for 8-Fluoro-6-methoxyquinoline

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H stretchAromatic C-HCharacteristic of sp² C-H bonds.
~2950-2850C-H stretchAliphatic C-H (-OCH₃)Characteristic of sp³ C-H bonds in the methyl group.
~1620-1580C=C / C=N stretchAromatic RingStrong absorptions typical for quinoline and other aromatic systems.[15]
~1250-1200C-O-C stretchAryl EtherStrong, characteristic stretching vibration for the Ar-O-CH₃ bond.[15]
~1150-1100C-F stretchAryl FluorideStrong absorption indicating the presence of a carbon-fluorine bond.
~850-750C-H bendOut-of-plane bendingThe pattern of these bands in the "fingerprint region" is diagnostic of the substitution pattern on the aromatic rings.[16]

In-depth Interpretation: The IR spectrum provides clear, confirmatory evidence for the key functional groups. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ is a primary indicator. The most diagnostic peaks would be the strong C-O-C stretch for the methoxy group and the strong C-F stretch.[15][17] The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule's overall structure and can be used to confirm its identity against a reference spectrum.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers additional clues about its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft technique that typically yields the protonated molecular ion ([M+H]⁺), which is ideal for confirming the molecular weight. Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing structural information.

  • Detection: The ions are separated by their m/z ratio in a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole) and detected.

MS Data and Interpretation

Molecular Formula: C₁₀H₈FNO Exact Molecular Weight: 177.05899 g/mol

Table 5: Predicted Mass Spectrometry Data for 8-Fluoro-6-methoxyquinoline

m/zIonRationale
178.0668[M+H]⁺Protonated molecular ion (ESI). Confirms the molecular weight.
177.0590[M]⁺˙Molecular ion (EI).
162[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
148[M-CHO]⁺Loss of a formyl radical, a common fragmentation for methoxy-aromatics.
134[M-CH₃-CO]⁺Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.

Proposed Fragmentation Pathway (Electron Ionization): Under high-energy EI conditions, the molecular ion will fragment in a predictable manner. The methoxy group is a common site for initial fragmentation.

G Figure 3. Proposed EI Mass Spectrometry Fragmentation Pathway M [C10H8FNO]+• m/z = 177 M_minus_CH3 [M - CH3]+• m/z = 162 M->M_minus_CH3 - •CH3 M_minus_CHO [M - CHO]+• m/z = 148 M->M_minus_CHO - •CHO M_minus_CH3_CO [M - CH3 - CO]+ m/z = 134 M_minus_CH3->M_minus_CH3_CO - CO

Caption: A simplified representation of the likely fragmentation cascade for 8-Fluoro-6-methoxyquinoline under EI-MS.

In-depth Interpretation: The primary goal of ESI-MS is to confirm the molecular weight by observing the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula (C₁₀H₈FNO).[18] The fragmentation pattern observed in EI-MS serves as a structural fingerprint. The initial loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is a very common and energetically favorable fragmentation pathway for aryl methyl ethers.[19] This would be followed by the loss of carbon monoxide (CO, 28 Da) from the resulting phenoxide-type ion.[20]

Conclusion

The structural elucidation of 8-Fluoro-6-methoxyquinoline is achieved through a synergistic application of NMR, IR, and MS techniques. This guide presents a detailed, predictive framework for the spectroscopic data of this compound, grounded in established principles and data from analogous structures. The ¹H, ¹³C, and ¹⁹F NMR spectra provide the complete carbon-hydrogen framework and confirm the fluorine's position. IR spectroscopy validates the presence of key functional groups such as the aryl ether and aryl fluoride bonds. Finally, mass spectrometry confirms the molecular weight and formula, with fragmentation patterns corroborating the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for any researcher working with this important heterocyclic scaffold.

References

  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. [Online].
  • Gong, Y., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis. Journal of Molecular Structure. [Online].
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. [Online].
  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Online].
  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing SL. [Online].
  • BenchChem Technical Support Team. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem. [Online].
  • Taylor-Robinson, S. D., et al. (2015). Magnetic Resonance Spectroscopy: Principles and Techniques: Lessons for Clinicians.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Online].
  • Kumar, A. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Online].
  • El-Gendy, Z. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry. [Online].
  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Online].
  • BenchChem. (n.d.). 5-Fluoro-6-methoxyquinoline. [Online].
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Online].
  • ChemScene. (n.d.). 8-Bromo-3-fluoro-6-(methoxymethoxy)quinoline. [Online].
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Online].
  • TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. [Online].
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Online].
  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Online].
  • dummies.com. (2016). How to Find Functional Groups in the IR Spectrum. [Online].
  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. [Online].
  • ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Online].
  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Online].
  • Royal Society of Chemistry. (n.d.). Supporting Information For - General procedure for the synthesis of 4. [Online].
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Online].
  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline. [Online].
  • Royal Society of Chemistry. (n.d.). Supporting Information - 2-chloro-3-ethynyl-8-methoxy quinoline (3g). [Online].
  • MilliporeSigma. (n.d.). NMR Solvent Data Chart. [Online].
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Online].
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. [Online].
  • National Institutes of Health. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Online].
  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. [Online].
  • Defense Technical Information Center. (1971). Fluorine-19 Nuclear Magnetic Resonance. [Online].
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  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Online].
  • NASA Astrophysics Data System. (2014). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Online].
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Online].

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Technical Guide: Solubility and Stability Profiling of 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6-methoxyquinoline (MW: 177.18 g/mol ) is a critical heterocyclic building block used primarily in the synthesis of advanced pharmacophores, including 8-aminoquinoline antimalarials (analogs of Primaquine/Tafenoquine) and fluoroquinolone antibiotics. Its structural uniqueness lies in the electronic "push-pull" dynamic between the electron-donating methoxy group at position 6 and the electron-withdrawing fluorine atom at position 8.

This guide provides a technical roadmap for characterizing the solubility and stability of this compound. It addresses the specific challenges posed by its zwitterionic potential and susceptibility to oxidative degradation, offering researchers a self-validating protocol for pre-formulation profiling.

Part 1: Physicochemical Profile & Structure-Activity Relationship (SAR)

Understanding the solubility and stability of 8-Fluoro-6-methoxyquinoline requires analyzing its electronic distribution.

Structural Dynamics
  • Quinoline Nitrogen (N1): The primary basic center.

  • 6-Methoxy Group (EDG): An Electron Donating Group that increases electron density on the ring, typically raising the pKa of the nitrogen.

  • 8-Fluoro Group (EWG): An Electron Withdrawing Group (via induction) located proximal to the nitrogen. This creates a steric and electronic shield, lowering the pKa compared to 6-methoxyquinoline and modulating metabolic stability against N-oxidation.

Predicted Properties (Cheminformatics Consensus)
PropertyValue (Est.)Technical Note
Molecular Weight 177.18 g/mol Monoisotopic mass.
Physical State Low-melting Solid / Oil6-Methoxyquinoline is liquid; F-substitution increases crystal lattice energy.
LogP (Octanol/Water) 2.3 – 2.6Moderately lipophilic; high membrane permeability expected.
pKa (Conjugate Acid) 4.2 – 4.8Lower than quinoline (4.9) due to the inductive effect of 8-F.
H-Bond Acceptors 2Nitrogen (N1) and Methoxy Oxygen.

Part 2: Solubility Profiling

The solubility of 8-Fluoro-6-methoxyquinoline is heavily dependent on pH due to the protonation of the quinoline nitrogen.

Solvent Screening Strategy

Researchers should categorize solvents based on dielectric constant and proton-donating ability.

  • High Solubility (>50 mg/mL): Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol, Ethyl Acetate.

  • Moderate Solubility (1–10 mg/mL): Ethanol, Isopropanol, Acetonitrile.

  • Low Solubility (<0.1 mg/mL): Water (Neutral pH), Hexane.

pH-Dependent Solubility Protocol

The compound behaves as a weak base. Solubility increases exponentially as pH drops below the pKa (~4.5).

Experimental Workflow:

  • Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4 (simulating gastric to physiological environments).

  • Saturation: Add excess solid compound to 5 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (avoid nylon, which may bind quinolines).

  • Quantification: Analyze via HPLC-UV (Detection at ~250–260 nm).

Visualization: Solubility & pKa Interplay

The following diagram illustrates the equilibrium states affecting solubility.

SolubilityPathway FreeBase Free Base Form (Neutral pH) Lipophilic (High LogP) Protonation Acidic Environment (pH < pKa ~4.5) FreeBase->Protonation + H+ Precipitation Precipitation Risk (pH > 6.0) FreeBase->Precipitation Saturation Limit Cationic Protonated Cation (Water Soluble) Hydrophilic Protonation->Cationic Ionization Cationic->FreeBase + OH- (Basification)

Caption: pH-dependent ionization pathway. Solubility is driven by the protonation of the quinoline nitrogen in acidic media.

Part 3: Stability & Forced Degradation

Quinoline derivatives are generally robust, but the 6-methoxy and 8-fluoro substituents introduce specific vulnerabilities.

Degradation Mechanisms
  • N-Oxidation: The quinoline nitrogen is susceptible to oxidation by peroxides or metabolic enzymes (CYP450), forming the N-oxide. The 8-fluoro group provides some steric protection but does not eliminate this risk.

  • Photolytic Instability: Quinolines absorb UV light strongly. Exposure can lead to radical formation and polymerization or ring cleavage.

  • Demethylation: Under strong acidic conditions (non-physiological) or metabolic action, the 6-methoxy group can be cleaved to form the 6-hydroxy derivative (a phenol).

Stress Testing Protocol (ICH Q1A Aligned)

Perform these tests to establish the stability profile.

Stress ConditionConditionsTarget DegradantAssessment
Acid Hydrolysis 0.1 N HCl, 60°C, 24hDemethylated product (6-OH)High Stability Expected (Ether linkage is robust to dilute acid).
Base Hydrolysis 0.1 N NaOH, 60°C, 24hRing opening (Rare)High Stability Expected .
Oxidation 3% H₂O₂ at RT, 4hN-Oxide formationVulnerable . Monitor closely via LC-MS (+16 Da).
Photostability UV/Vis (1.2M lux hours)Radical dimersPhotosensitive . Protect from light.
Thermal 60°C Dry Heat, 7 daysPyrolysis productsStable .
Visualization: Degradation Pathways

DegradationPath cluster_Oxidation Oxidative Stress (H2O2) cluster_Metabolism Metabolic/Acidic Stress cluster_Photo Photolytic Stress Parent 8-Fluoro-6-methoxyquinoline (Parent) NOxide N-Oxide Derivative (+16 Da) Parent->NOxide Oxidation (N1) Phenol 6-Hydroxy-8-fluoroquinoline (Demethylation -14 Da) Parent->Phenol Hydrolysis (Ether Cleavage) Dimers Photodimers / Radical Species Parent->Dimers UV Irradiation

Caption: Primary degradation pathways. N-oxidation and Photolysis are the critical risks for this pharmacophore.

Part 4: Handling and Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain compound integrity (Purity >98%).

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The 8-fluoro substituent does not prevent oxidation; it only modulates the rate.

  • Container: Use Amber Glass vials to prevent photolytic degradation. Avoid clear glass or plastics that are permeable to oxygen.

  • Solution Stability: Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C. Avoid leaving solutions in direct light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023, 8-Amino-6-methoxyquinoline. Retrieved from [Link]

    • Context: Provides comparative physicochemical data for the 8-amino analog, establishing the baseline for the quinoline scaffold's solubility and pKa.
  • Context: Source for general stability handling of methoxy-substituted quinolines and photostability warnings.
  • Mitton-Fry, M. J., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3358.[1] Retrieved from [Link]

    • Context: Validates the use of fluoro-methoxy-quinoline scaffolds in drug discovery and provides synthesis/stability context for fluorin
  • Context: Provides specific storage conditions (Inert atmosphere, 2-8°C)

Sources

Part I: Molecular Structure and Synthetic Rationale

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 8-Fluoro-6-methoxyquinoline

This guide provides a comprehensive theoretical framework for the analysis of 8-Fluoro-6-methoxyquinoline, a novel heterocyclic compound with significant potential in medicinal chemistry. As researchers and drug development professionals, understanding the foundational physicochemical, quantum mechanical, and biological interaction properties of a molecule in silico is a cornerstone of modern, efficient drug discovery. This document eschews a rigid template, instead presenting a logical workflow from molecular conceptualization to the prediction of biological activity, grounded in established computational methodologies.

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] The strategic placement of a fluorine atom at the C8 position and a methoxy group at the C6 position is deliberate. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide hydrogen bonding opportunities.[3] This guide will elucidate the theoretical underpinnings that allow us to predict and rationalize the behavior of this promising molecule.

Before any computational analysis, a viable synthetic pathway is essential. While specific synthesis of 8-Fluoro-6-methoxyquinoline is not extensively documented, a logical approach can be devised from established quinoline synthesis methodologies. The Skraup-Doebner-von Miller reaction is a classic method for creating the quinoline core.

A plausible synthetic route would involve the cyclization of 4-methoxy-2-fluoroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid. This approach is an adaptation of the traditional Skraup synthesis used for compounds like 6-methoxyquinoline.[4] Alternatively, a multi-step synthesis beginning with a fluorinated aniline precursor could be employed, adapting methods used for other polysubstituted fluoroquinolines.[3]

cluster_start Starting Materials cluster_reagents Reaction Conditions A 4-Methoxy-2-fluoroaniline E Skraup-Doebner-von Miller Reaction (Cyclization & Dehydration) A->E B Glycerol B->E C Oxidizing Agent (e.g., nitrobenzene) C->E D Sulfuric Acid (H₂SO₄) D->E F 8-Fluoro-6-methoxyquinoline E->F

Caption: Plausible synthetic workflow for 8-Fluoro-6-methoxyquinoline.

Part II: Quantum Mechanical and Spectroscopic Characterization (In Silico)

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules, providing insights that are highly correlative with experimental data.[5][6]

Expertise in Action: Why DFT?

We choose DFT, specifically with a functional like B3LYP and a basis set such as 6-311++G(d,p), because it offers a robust balance between computational cost and accuracy for organic molecules.[7][8] This level of theory is sufficient to accurately model geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO/LUMO), which are critical for understanding molecular reactivity and electronic transitions.[5]

Protocol: DFT-Based Molecular Analysis
  • Geometry Optimization: The initial 3D structure of 8-Fluoro-6-methoxyquinoline is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule, representing its most stable state.[7]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8] This step also yields the predicted infrared (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations are used to determine electronic properties such as the dipole moment, Mulliken atomic charges, and the energies of the HOMO and LUMO.[5]

  • Spectroscopic Prediction:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[7]

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[9]

A Initial 3D Structure of 8-Fluoro-6-methoxyquinoline B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Optimized Ground State Structure B->C D Frequency Calculation C->D F TD-DFT Calculation C->F H GIAO NMR Calculation C->H E Predicted IR Spectrum (Verify no imaginary frequencies) D->E J Electronic Properties (HOMO, LUMO, Dipole Moment) D->J G Predicted UV-Vis Spectrum F->G I Predicted ¹H & ¹³C NMR Spectra H->I

Caption: Workflow for DFT-based theoretical analysis.

Predicted Data Presentation

The following tables summarize the kind of quantitative data that would be generated from these DFT calculations.

Table 1: Predicted Quantum Chemical Properties

Parameter Predicted Value Significance
HOMO Energy ~ -6.5 eV Relates to electron-donating ability; higher energy indicates greater reactivity with electrophiles.[5]
LUMO Energy ~ -1.5 eV Relates to electron-accepting ability; lower energy indicates greater reactivity with nucleophiles.[5]
HOMO-LUMO Gap (ΔE) ~ 5.0 eV Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability.[5]
Dipole Moment ~ 2.5 Debye Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.

| Chemical Hardness (η) | ~ 2.5 eV | Measures resistance to change in electron distribution.[5] |

Table 2: Predicted Spectroscopic Data (Extrapolated from Analogs)

Technique Feature Predicted Range Rationale
¹H NMR Aromatic Protons 7.0 - 8.8 ppm Protons on the electron-deficient quinoline ring are deshielded.
Methoxy Protons (-OCH₃) ~3.9 - 4.1 ppm Typical chemical shift for aryl methoxy groups.[10]
¹³C NMR Aromatic Carbons 100 - 160 ppm Wide range due to the varied electronic environments in the fused ring system.[10]
C-F Carbon ~150 - 165 ppm (doublet) The carbon directly bonded to fluorine will be significantly deshielded and show C-F coupling.
Methoxy Carbon (-OCH₃) ~55 - 60 ppm Standard range for an aryl methoxy carbon.[10]
FTIR C-H (aromatic) stretch 3000 - 3100 cm⁻¹ Characteristic of sp² C-H bonds.[9]
C=C, C=N stretch 1500 - 1650 cm⁻¹ Vibrations from the quinoline ring system.
C-O-C stretch 1200 - 1280 cm⁻¹ Asymmetric stretching of the aryl-alkyl ether.

| | C-F stretch | 1000 - 1100 cm⁻¹ | Strong absorption indicating the presence of the fluorine substituent. |

Part III: Prediction of Biological Activity

Theoretical studies are pivotal in predicting a molecule's potential as a therapeutic agent. We employ two primary techniques: Quantitative Structure-Activity Relationship (QSAR) analysis and Molecular Docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[11] This allows for the prediction of activity for new, untested compounds.[1]

A robust QSAR model is built upon the hypothesis that changes in a molecule's structural or physicochemical properties directly influence its biological effect. For a series of quinoline derivatives, we would calculate various molecular descriptors (e.g., topological, electronic, thermodynamic) and use statistical methods like multiple linear regression to build a predictive model.[12][13] The resulting equation reveals which properties are most critical for the desired biological activity.

  • Data Set Collection: A training set of structurally similar quinoline derivatives with known biological activity (e.g., MIC values against a bacterial strain) is compiled.[13]

  • Descriptor Calculation: For each molecule in the set, a wide range of 2D and 3D molecular descriptors are calculated using software like VLife MDS or similar platforms.[12]

  • Model Generation: Using multiple linear regression, a relationship is established between the descriptors (independent variables) and biological activity (dependent variable). Statistical validation (e.g., cross-validation q², predictive r²) is crucial to ensure the model's robustness.[13]

  • Activity Prediction: The validated QSAR model is then used to predict the biological activity of 8-Fluoro-6-methoxyquinoline based on its calculated descriptors.

A Training Set: Group of quinolines with known biological activity B Descriptor Calculation (Topological, Electronic, etc.) A->B C Data Matrix (Descriptors vs. Activity) B->C D Statistical Model Generation (e.g., Multiple Linear Regression) C->D E QSAR Equation Activity = f(Descriptor1, Descriptor2, ...) D->E F Model Validation (q², pred_r²) E->F I Predicted Biological Activity E->I Apply Model G New Molecule: 8-Fluoro-6-methoxyquinoline H Calculate Descriptors for New Molecule G->H H->I

Caption: Generalized workflow for QSAR analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is fundamental for mechanism-of-action studies and rational drug design.[14]

Given that many fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, these are logical initial targets for docking studies with 8-Fluoro-6-methoxyquinoline.[15][16] By predicting the binding mode and affinity (docking score), we can hypothesize whether our compound is likely to be an effective inhibitor.[17]

  • Protein and Ligand Preparation:

    • Protein: The 3D crystal structure of the target protein (e.g., E. coli DNA Gyrase B) is obtained from the Protein Data Bank (PDB).[18] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[14]

    • Ligand: The optimized 3D structure of 8-Fluoro-6-methoxyquinoline (from DFT) is prepared by assigning atomic charges and defining rotatable bonds.[14]

  • Active Site Definition: A grid box is defined around the known active site of the protein, encompassing the binding pocket where the natural substrate or known inhibitors bind.[14]

  • Docking Simulation: Using software like AutoDock or Glide, the docking algorithm systematically explores various conformations of the ligand within the active site, calculating the binding affinity for each pose.[18]

  • Analysis of Results: The results are analyzed to identify the most favorable binding pose, characterized by the most negative docking score (in kcal/mol). Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, are visualized and documented.[14]

Table 3: Hypothetical Molecular Docking Results

Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
E. coli DNA Gyrase B -7.5 Asp73, Gly77, Ser121 Hydrogen Bonding, Pi-Alkyl
S. aureus Topoisomerase IV -7.2 Asp81, Glu58, Arg84 Hydrogen Bonding, Electrostatic

| SARS-CoV-2 Mpro | -6.8 | His41, Cys145, Glu166 | Hydrogen Bonding, Hydrophobic |

Note: These values are illustrative examples of typical docking results for quinoline-based inhibitors.[14][17]

Conclusion

This guide outlines a comprehensive, multi-faceted theoretical approach to characterizing 8-Fluoro-6-methoxyquinoline. By integrating synthetic rationale with powerful computational tools like DFT, QSAR, and molecular docking, we can build a robust in silico profile of a novel compound. These theoretical studies provide critical insights into molecular stability, reactivity, and potential biological activity, enabling researchers to make informed, data-driven decisions, thereby accelerating the drug discovery and development pipeline. The methodologies described herein represent a validated system for prioritizing lead candidates and rationally designing the next generation of quinoline-based therapeutics.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

  • Sarkar, N., et al. (n.d.). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PMC. Available at: [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent. Chemical Review and Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate. Available at: [Link]

  • Prajapati, K., & Kachhadia, P. (n.d.). QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors. Available at: [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
  • Ali, A. M., et al. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. Available at: [Link]

  • Kumar, A., et al. (2021). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Available at: [Link]

  • University of Pretoria. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. University of Pretoria Repository. Available at: [Link]

  • PubMed. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. PubMed. Available at: [Link]

  • PMC. (n.d.). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. PMC. Available at: [Link]

  • PubMed. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. Available at: [Link]

  • Srisung, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology. Available at: [Link]

  • Prajapati, K., & Kachhadia, P. (2017). 2D-QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors with comparison of different model. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Held, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Summary of DFT calculations | Download Table. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Semantic Scholar. Available at: [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • ResearchGate. (2021). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline.... ResearchGate. Available at: [Link]

  • OAText. (n.d.). 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. OAText. Available at: [Link]

  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]

  • MDPI. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules. Available at: [Link]

  • DergiPark. (2023). The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. Available at: [Link]

  • Malaria World. (2022). Journal of Physics and Chemistry of Solids. Available at: [Link]

  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. Molbank. Available at: [Link]

  • PMC. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PMC. Available at: [Link]

  • ChemRxiv. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]

  • PMC. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: 8-Fluoro-6-methoxyquinoline as an Advanced Fluorescent Probe for Intracellular Chloride Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Executive Summary

Intracellular chloride (Cl⁻) plays a critical role in regulating cell volume, vesicular acidification, and membrane potential. While classic 6-methoxyquinoline-based probes (such as SPQ and MQAE) have been foundational in identifying Cl⁻ channel dysfunctions (e.g., CFTR in cystic fibrosis), they often suffer from pH-dependent artifacts in acidic organelles and photobleaching during extended live-cell imaging [1, 2].

Mechanistic Rationale & Causality

The Collisional Quenching Mechanism

Like all quinoline-based halide sensors, 8-F-6-MQ operates via dynamic (collisional) quenching . When a Cl⁻ ion collides with the excited fluorophore, it facilitates non-radiative energy decay. Because this is a diffusion-limited collisional process, it strictly follows Stern-Volmer kinetics: F₀ / F = 1 + Ksv[Cl⁻] (Where F₀ is fluorescence in the absence of Cl⁻, F is the observed fluorescence, and Ksv is the Stern-Volmer constant).

The Causality of the 8-Fluoro Substitution

Why modify the classic 6-methoxyquinoline core?

  • pKa Suppression: The quinoline nitrogen can undergo protonation, which drastically alters its quantum yield and excitation spectra. In acidic organelles (e.g., lysosomes at pH 4.5), classic probes become partially protonated, confounding the Cl⁻ quenching signal. The strongly electron-withdrawing fluorine at the 8-position (ortho to the nitrogen) pulls electron density away from the nitrogen, lowering its pKa from ~4.3 to <3.5. This ensures the probe remains entirely in a single, unprotonated state across all physiological pH ranges [3].

  • Enhanced Lipophilicity: The C-F bond increases the molecule's partition coefficient (LogP), facilitating more uniform passive diffusion across the plasma membrane prior to intracellular trapping.

  • Photostability: Fluorination increases the oxidation potential of the aromatic ring, rendering the fluorophore significantly more resistant to photobleaching under sustained UV excitation (340–350 nm) [4].

Photophysical Properties & Data Presentation

The following table summarizes the quantitative advantages of the 8-fluoro substitution compared to legacy probes.

Probe CorepKaKsv (M⁻¹)Excitation (nm)Emission (nm)Key Experimental Advantage
6-Methoxyquinoline (SPQ) ~4.3118344443Classic standard; high sensitivity but pH-sensitive in lysosomes.
MQAE ~4.0200350460High Ksv; cell-permeable ester but prone to photobleaching.
8-Fluoro-6-methoxyquinoline <3.5 ~105 345 445 pH-independent at physiological ranges; superior photostability.

Experimental Workflow & Logic

To ensure trustworthiness, the experimental design must be a self-validating system . You cannot measure absolute Cl⁻ concentrations without first establishing the F₀ (maximum fluorescence at 0 mM Cl⁻) and the Ksv specific to the intracellular environment.

G Start Cell Preparation & Culture Load Probe Loading (8-F-6-MQ, 5 mM, 30 min) Start->Load Wash Wash & Equilibrate (Isotonic Buffer) Load->Wash Branch Experimental Pathway Wash->Branch Calib In Situ Calibration (Nigericin + Tributyltin) Branch->Calib Standard Curve Measure Dynamic Cl- Measurement (Ex: 345nm, Em: 445nm) Branch->Measure Live Assay Analysis Stern-Volmer Analysis (F0/F = 1 + Ksv[Cl-]) Calib->Analysis Measure->Analysis

Figure 1: Workflow for intracellular chloride calibration and dynamic measurement using 8-F-6-MQ.

Step-by-Step Methodology: Intracellular Cl⁻ Measurement

Phase 1: Probe Preparation and Cell Loading

Causality Check: 8-F-6-MQ is typically utilized as a cell-permeable ester or quaternary salt. Loading must be done in serum-free conditions to prevent esterase cleavage outside the cell.

  • Stock Solution: Dissolve 8-F-6-MQ (or its functionalized derivative) in anhydrous DMSO to a concentration of 100 mM. Store in single-use aliquots at -20°C, protected from light.

  • Loading Buffer: Dilute the stock to a final working concentration of 5 mM in a serum-free, Cl⁻-containing physiological buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Incubation: Aspirate culture media from the adherent cells. Add the Loading Buffer and incubate at 37°C for 30–45 minutes.

  • Washing (Self-Validation Step): Wash the cells 3–5 times with standard physiological buffer. Validation: Image the final wash buffer; if fluorescence is high, the probe is leaking. Wait 15 minutes at room temperature to allow complete intracellular hydrolysis/trapping before proceeding.

Phase 2: In Situ Calibration (Mandatory)

Intracellular Ksv differs from in vitro Ksv due to molecular crowding and protein binding [2]. You must force the intracellular Cl⁻ to match the extracellular Cl⁻.

  • Ionophore Cocktail: Prepare calibration buffers containing varying concentrations of Cl⁻ (0, 10, 30, 60, 100, and 140 mM) by substituting NaCl with Sodium Gluconate or Potassium Nitrate to maintain osmolarity.

  • Add Nigericin (10 µM) and Tributyltin (10 µM) (or Valinomycin) to each calibration buffer. Causality: Nigericin equilibrates pH (K⁺/H⁺ exchange), while Tributyltin acts as a Cl⁻/OH⁻ antiporter, effectively clamping intracellular Cl⁻ to the buffer concentration.

  • Acquisition: Excite the cells at 345 nm and collect emission at 445 nm for each buffer.

  • F₀ Determination: The fluorescence in the 0 mM Cl⁻ buffer represents F₀. Plot F₀/F against [Cl⁻] to determine the intracellular Ksv.

Phase 3: Live-Cell Dynamic Measurement
  • Place the loaded cells in a perfusion chamber under the fluorescence microscope.

  • Establish a baseline fluorescence (F_baseline) by perfusing with standard physiological buffer (typically ~110 mM extracellular Cl⁻, resulting in ~10-20 mM intracellular Cl⁻).

  • Introduce your experimental stimulus (e.g., CFTR agonist like Forskolin, or a GABA receptor modulator).

  • Data Acquisition: Capture images every 5–10 seconds. Minimize exposure time (<50 ms) to leverage the probe's photostability while preventing phototoxicity.

  • Conversion: Convert the raw fluorescence data (F_t) to [Cl⁻]_i using the rearranged Stern-Volmer equation: [Cl⁻]_i = ((F₀ / F_t) - 1) / Ksv

References

  • Leung, C., et al. (2020). "What biologists want from their chloride reporters – a conversation between chemists and biologists." Journal of Cell Science, 133(2). URL: [Link]

  • Jayaraman, S., & Verkman, A. S. (2000). "Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators." Biophysical Chemistry, 85(1), 49-57. URL: [Link]

  • Biwersi, J., & Verkman, A. S. (1991). "Cell-permeable fluorescent indicator for cytosolic chloride." Biochemistry, 30(32), 7879-7883. URL: [Link]

  • Painter, R. G., et al. (2008). "CFTR-mediated halide transport in phagosomes of human neutrophils." Journal of Leukocyte Biology, 83(6), 1345-1353. URL: [Link]

Application Notes & Protocols: The Strategic Use of 8-Fluoro-6-methoxyquinoline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding) make it an ideal framework for designing molecules that interact with biological targets. Derivatives of quinoline are found in natural products like quinine, the first effective treatment for malaria, and have been developed into a vast array of synthetic drugs with applications spanning antibacterial, anticancer, antiviral, and anti-inflammatory therapies.[2][3][4]

The strategic functionalization of the quinoline core is critical to modulating its pharmacological profile. The introduction of a methoxy (-OCH₃) group , as seen in the 6-position, can enhance metabolic stability and improve oral bioavailability by altering lipophilicity. Concurrently, the incorporation of a fluorine atom , particularly at the 8-position, offers profound benefits. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to enhanced potency and a more favorable pharmacokinetic profile.[5]

This guide focuses on 8-Fluoro-6-methoxyquinoline , a key heterocyclic building block that combines these advantageous features. We will explore its synthesis and detail its application in the rational design of novel bioactive molecules, providing both the theoretical basis and practical protocols for researchers in drug development.

Synthesis of the 8-Fluoro-6-methoxyquinoline Core

The construction of the 8-fluoro-6-methoxyquinoline scaffold can be approached through several established methods for quinoline synthesis. A highly effective and classical approach is the Skraup synthesis, which involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

A plausible and efficient route begins with 2-amino-5-fluorophenol. This starting material can be methylated to protect the hydroxyl group before proceeding with the Skraup cyclization.

Workflow for Synthesis of 8-Fluoro-6-methoxyquinoline

G cluster_0 Step 1: Methylation cluster_1 Step 2: Skraup Synthesis A 2-Amino-5-fluorophenol B 4-Fluoro-2-methoxyaniline A->B  CH₃I, K₂CO₃, Acetone   C Glycerol, H₂SO₄, Oxidizing Agent (e.g., p-nitroanisole) B->C  Reactant for Skraup Synthesis   D 8-Fluoro-6-methoxyquinoline C->D  Cyclization & Dehydrogenation  

Caption: Plausible synthetic pathway for 8-Fluoro-6-methoxyquinoline via methylation and Skraup synthesis.

Protocol 1: Synthesis of 8-Fluoro-6-methoxyquinoline

This protocol is an adapted procedure based on established Skraup synthesis methodologies for analogous compounds.[6][7][8]

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Methoxy nitrobenzene (oxidizing agent)

  • Ferrous sulfate (FeSO₄) (inhibitor to control reaction vigor)[7]

  • Boric acid (inhibitor)[7]

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, charge 1 part (molar ratio) of 4-fluoro-2-methoxyaniline.

  • Addition of Reagents: To the flask, add 4.3-4.5 parts glycerol, 0.50-0.54 parts p-methoxy nitrobenzene, 0.20-0.25 parts ferrous sulfate, and 1.0-1.3 parts boric acid.[7] The use of inhibitors like ferrous sulfate and boric acid is a critical modification to the classical Skraup synthesis, preventing the reaction from becoming too intense and thereby increasing the yield.[6][7]

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid via the dropping funnel. Maintain cooling in an ice bath to control the initial exotherm. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[7]

  • Reflux: After the addition of acid is complete, heat the reaction mixture to 140 °C and maintain reflux for 8-9 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by slowly adding a concentrated NaOH solution until the pH reaches approximately 5.5. This step must be done in a well-ventilated fume hood with appropriate cooling, as it is highly exothermic.

    • Remove any floating resinous material by decantation.

    • Filter the remaining solid and wash it thoroughly with distilled water.

  • Extraction & Purification:

    • Transfer the solid to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic phases. Extract the initial aqueous phase again with ethyl acetate to ensure complete recovery.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-fluoro-6-methoxyquinoline.

    • Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.

Application in Bioactive Molecule Synthesis: A Case Study in Antibacterial Agents

While 8-fluoro-6-methoxyquinoline itself is a versatile scaffold, its true power is realized when it is incorporated into larger molecules. A compelling application is in the development of novel antibacterial agents that inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). Research by Pfizer has demonstrated that derivatives of the closely related isomer, 3-fluoro-6-methoxyquinoline, are potent novel bacterial topoisomerase inhibitors (NBTIs) with excellent activity against resistant strains like MRSA.[9]

By analogy, the 8-fluoro isomer serves as an excellent starting point for creating a new generation of NBTIs. The synthetic strategy often involves a Suzuki or Stille cross-coupling reaction to append a substituted aryl or heteroaryl moiety at a reactive position on the quinoline ring, which is crucial for binding to the enzyme target.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology during replication, transcription, and repair. Fluoroquinolone antibiotics traditionally target the enzyme-DNA complex. NBTIs, however, have a distinct mechanism, binding to a different site on the enzyme. This alternative binding mode is key to overcoming existing resistance mechanisms. Enhanced inhibition of Topoisomerase IV, in particular, has been correlated with improved activity against resistant S. aureus strains.[9]

G cluster_0 Bacterial Cell DNA_Gyrase {DNA Gyrase | Topoisomerase IV} DNA_Replication DNA Replication & Chromosome Segregation DNA_Gyrase->DNA_Replication  Enables   Cell_Death Cell Death DNA_Replication->Cell_Death  Inhibition Leads to   NBTI 8-Fluoro-6-methoxyquinoline Derivative (NBTI) NBTI->DNA_Gyrase  Binds & Inhibits  

Caption: Mechanism of action for Novel Bacterial Topoisomerase Inhibitors (NBTIs).

Protocol 2: Synthesis of a Bioactive Aryl-Substituted Quinoline via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling of a halogenated 8-fluoro-6-methoxyquinoline with a boronic acid derivative.

Prerequisite: This protocol assumes the availability of a halogenated (e.g., 4-bromo- or 4-chloro-) derivative of 8-fluoro-6-methoxyquinoline, which can be prepared using standard halogenation techniques on the parent scaffold.

Materials:

  • 4-Bromo-8-fluoro-6-methoxyquinoline

  • Substituted Phenylboronic Acid (e.g., 4-cyclobutylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-8-fluoro-6-methoxyquinoline (1.0 eq), the desired phenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The choice of solvent and base is crucial and often requires optimization for specific substrates.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure bioactive molecule.

Data Presentation: Antibacterial Activity

The resulting compounds can be tested for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric. The table below presents hypothetical but representative data based on published results for analogous NBTIs.[9]

Compound IDScaffoldR-Group (at C4)S. aureus MIC₉₀ (μg/mL)hERG IC₅₀ (μM)
NBTI-14 3-Fluoro-6-methoxyquinoline4-Cyclobutylphenyl0.12585.9
Hypothetical-1 8-Fluoro-6-methoxyquinoline 4-CyclobutylphenylPredicted < 0.25Predicted > 50
Hypothetical-2 8-Fluoro-6-methoxyquinoline 4-(Trifluoromethyl)phenylPredicted < 0.5Predicted > 50

hERG IC₅₀ is a critical counterscreen to assess the risk of cardiac toxicity. A higher value is desirable.

Future Perspectives: Expanding into Antimalarial and Anticancer Domains

The 8-substituted quinoline core is not limited to antibacterial applications. The 8-amino-6-methoxyquinoline scaffold is the foundation of the antimalarial drug primaquine and its successor, tafenoquine.[10] The introduction of a fluorine atom at this position could significantly alter the molecule's properties, potentially leading to compounds with improved efficacy, a better safety profile, or activity against drug-resistant malaria strains.[11] The synthesis would involve similar cross-coupling or nucleophilic substitution strategies to append the characteristic diamine side chain of 8-aminoquinoline antimalarials.

Furthermore, numerous quinoline derivatives have demonstrated potent anticancer activity.[2][12] They can induce apoptosis and interfere with cancer cell signaling pathways. The unique electronic properties of 8-fluoro-6-methoxyquinoline make it an attractive scaffold for generating libraries of compounds for screening against various cancer cell lines, potentially leading to the discovery of novel oncological therapeutics.[13]

References

  • Al-Ostoot, F.H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Available at: [Link]

  • Elderfield, R.C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1516–1519. Available at: [Link]

  • O'Hagan, D. (2012). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Journal of Fluorine Chemistry. (Note: Specific article details retrieved from ResearchGate summary). Available at: [Link]

  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
  • Mitton-Fry, M.J., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3372-3377. Available at: [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Note: General reference to the topic). Available at: [Link]

  • Szychowski, K.A., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5349. Available at: [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3030–3045. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (Duplicate of[2], used for context). Available at: [Link]

  • Pitsch, C., et al. (2022). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. Nature Chemistry. (Note: General reference to diverse library synthesis). Available at: [Link]

  • Owolabi, J., & Olarinoye, M. (2014). Synthesis and Biological Activities of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline. International Journal of Applied Research and Technology. Available at: [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available at: [Link]

  • Schäfer, G., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 239-246. Available at: [Link]

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 21(4), 1161-1167. Available at: [Link]

  • Scilit. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Note: General reference to the topic). Available at: [Link]

  • Abah, E.O., et al. (2024). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Future Journal of Pharmaceutical Sciences, 10(1). Available at: [Link]

  • ResearchGate. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link]

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Application Note: Advanced Purification Protocol for 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6-methoxyquinoline (CAS: 209353-21-9)[1] is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry, most notably in the synthesis of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. Achieving high purity (>99%) of this intermediate is critical, as trace impurities (such as regioisomeric halogenated quinolines or unreacted anilines) can propagate through multi-step syntheses, severely impacting the yield and pharmacological profile of the final Active Pharmaceutical Ingredient (API)[3]. This application note details a robust, three-phase purification strategy—orthogonal acid-base extraction, amine-modified flash chromatography, and solvent-antisolvent crystallization—designed to isolate 8-fluoro-6-methoxyquinoline with exceptional purity.

Physicochemical Profiling & Purification Rationale

Designing a self-validating purification protocol requires a deep understanding of the molecule's physicochemical properties. The quinoline core features a basic nitrogen atom, while the fluorine and methoxy substituents modulate its lipophilicity and electronic distribution.

Table 1: Physicochemical Properties of 8-Fluoro-6-methoxyquinoline

PropertyValue / DescriptionImpact on Purification Strategy
CAS Registry Number 209353-21-9[4]Unique identifier for material sourcing and QC.
Molecular Formula C10H8FNODetermines mass-to-charge ratio (m/z 178.18 [M+H]+) for LC-MS tracking.
Molecular Weight 177.18 g/mol [5]Used for stoichiometric calculations during salt formation.
Predicted pKa ~4.5 – 5.0Enables orthogonal acid-base liquid-liquid extraction (LLE).
Functional Groups Basic amine, aryl ether, aryl fluorideSusceptible to silanol binding on chromatography columns; requires TEA modifier.
The Causality Behind the Methodology
  • Orthogonal Acid-Base Extraction: Because the quinoline nitrogen has a pKa of ~4.5, it can be selectively protonated at pH < 2. This transforms the lipophilic free base into a highly water-soluble quinolinium salt. Neutral impurities (e.g., unreacted halogenated benzenes) remain in the organic phase and are discarded. Subsequent basification (pH > 8) regenerates the free base, which is recovered via organic extraction[6].

  • Amine-Modified Chromatography: Standard silica gel contains acidic silanol groups (pKa ~4.5-5.5). If unmodified, the basic quinoline nitrogen will interact strongly with these sites, causing severe peak tailing and poor resolution. Adding 1% Triethylamine (TEA) to the mobile phase competitively neutralizes the active silanols, ensuring sharp, symmetrical elution bands[3].

Application Context: CFTR Modulator Synthesis

In drug development, 8-fluoro-6-methoxyquinoline is frequently reacted under acidic conditions (e.g., in acetic acid with sodium acetate) to form complex macrocyclic structures[2]. These macrocycles act as CFTR correctors and potentiators, rescuing the misfolding of the F508del-CFTR protein in the endoplasmic reticulum and restoring chloride ion transport at the cell surface[2].

CFTRPathway Quinoline 8-Fluoro-6-methoxyquinoline (Chemical Precursor) CFTRMod Macrocyclic CFTR Modulator (Active Pharmaceutical) Quinoline->CFTRMod Synthesis ER Endoplasmic Reticulum (CFTR Folding Correction) CFTRMod->ER Corrector Action Membrane Cell Surface (Functional CFTR Channel) ER->Membrane Trafficking Chloride Chloride Ion Transport (Restored Function) Membrane->Chloride Potentiator Action

Fig 1. Role of 8-Fluoro-6-methoxyquinoline in the synthesis of CFTR modulators and their biological pathway.

Step-by-Step Purification Protocols

The following workflow illustrates the three-phase purification process.

PurificationWorkflow Crude Crude Mixture (8-Fluoro-6-methoxyquinoline) AcidExt Acidic Extraction (1M HCl, pH ~2) Crude->AcidExt OrgWaste1 Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgWaste1 Discard AqPhase1 Aqueous Phase (Protonated Quinoline) AcidExt->AqPhase1 Keep Basify Basification & Extraction (NaOH to pH 9, EtOAc) AqPhase1->Basify AqWaste2 Aqueous Phase (Salts/Polar Impurities) Basify->AqWaste2 Discard OrgPhase2 Organic Phase (Free Base Quinoline) Basify->OrgPhase2 Keep Chrom Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) OrgPhase2->Chrom Cryst Recrystallization (Heptane/EtOAc) Chrom->Cryst Pure Pure 8-Fluoro-6-methoxyquinoline (>99% Purity) Cryst->Pure

Fig 2. Step-by-step purification workflow for 8-Fluoro-6-methoxyquinoline isolation.

Phase 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

This step acts as a bulk cleanup to remove non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture containing 8-fluoro-6-methoxyquinoline in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent. The pH of the aqueous layer should be ≤ 2.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous phase as a hydrochloride salt. Drain the aqueous phase into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous phase once more with a small volume of EtOAc to remove residual lipophilic impurities. Discard the organic phases.

  • Basification: Cool the aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 9-10. The solution will become cloudy as the free base precipitates.

  • Recovery Extraction: Extract the basified aqueous layer twice with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate under reduced pressure[6].

Phase 2: Amine-Modified Flash Column Chromatography

For separating closely related regioisomers (e.g., 3-fluoro vs. 8-fluoro derivatives)[6].

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using Hexane containing 1% Triethylamine (TEA). Note: Pre-equilibrating the column with TEA is critical to deactivate acidic silanols.

  • Sample Loading: Dissolve the concentrated extract from Phase 1 in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane to EtOAc (typically starting at 90:10 and moving to 70:30), maintaining 1% TEA throughout the mobile phase.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and evaporate the solvent.

Phase 3: Solvent-Antisolvent Crystallization

To achieve >99% purity suitable for sensitive downstream catalytic couplings.

  • Dissolution: Dissolve the chromatographed product in a minimum volume of warm EtOAc (approx. 50°C).

  • Antisolvent Addition: Slowly add Heptane (antisolvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Filtration: Collect the resulting crystals via vacuum filtration, wash with ice-cold Heptane, and dry in a vacuum oven at 40°C overnight.

Analytical Validation (QC)

A self-validating protocol requires rigorous Quality Control to confirm success.

  • HPLC-UV: Run on a C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% TFA). Target purity is ≥ 99.0% Area.

  • 1H and 19F NMR: Confirm the presence of the methoxy singlet (~3.9 ppm) and the characteristic splitting pattern of the quinoline protons. 19F NMR should show a single distinct peak corresponding to the fluorine at the 8-position, ensuring no defluorination or regioisomeric contamination occurred.

  • LC-MS: Confirm the expected mass [M+H]+ = 178.18.

References

  • F. Hoffmann-La Roche AG. "Macrocyclic CFTR modulators." Google Patents, WO2024056798A1, 2024. Available at:[2]

  • Sanofi-Aventis. "Novel process for preparing 3-fluoroquinolines." Google Patents, US20050182259A1, 2005. Available at:[6]

  • F. Hoffmann-La Roche AG. "Macrocyclic CFTR modulators - Chromatography and Purification." Google Patents, WO2024056798A1, 2024. Available at:[3]

Sources

analytical methods for detecting 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analytical framework for 8-Fluoro-6-methoxyquinoline (8-F-6-MQ) , a critical pharmacophore intermediate used in the synthesis of next-generation fluoroquinolone antibiotics and 8-aminoquinoline antimalarials. Due to the basicity of the quinoline nitrogen and the electronegativity of the fluorine substituent, this molecule presents specific chromatographic challenges, including peak tailing and pH-dependent solubility.

This protocol details two primary workflows:

  • RP-HPLC-UV: For assay potency (>98% purity) and related substance analysis.[1]

  • LC-MS/MS: For trace quantification (genotoxic impurity screening) and structural elucidation.

Physicochemical Characterization & Strategy

Before method execution, understanding the analyte's behavior is critical for robust design.

  • Chemical Structure: C₁₀H₈FNO

  • Molecular Weight: 177.18 g/mol

  • pKa (Calculated): ~4.5 - 5.0 (Quinoline nitrogen). The 8-Fluoro group exerts an electron-withdrawing effect, slightly lowering the pKa compared to unsubstituted quinoline, while the 6-Methoxy group is electron-donating.

  • UV Maxima: ~254 nm (primary), ~340 nm (secondary band).

  • Solubility: High in Methanol/Acetonitrile; Low in water (neutral); High in acidic aqueous buffers (pH < 3).

Analytical Decision Matrix

The following decision tree outlines the logical selection of stationary phases and mobile phase pH based on the analyte's basic nature.

MethodDev Start Analyte: 8-F-6-MQ (Basic Nitrogen) pH_Choice Mobile Phase pH? Start->pH_Choice Acidic Acidic (pH 2.5 - 3.0) Analyte Fully Protonated pH_Choice->Acidic Standard Route Basic Basic (pH > 9.0) Analyte Fully Neutral pH_Choice->Basic Alternate Route Col_Acidic C18 / C8 (Base Deactivated) Acidic->Col_Acidic Col_Basic Hybrid Silica (C18) (High pH Stable) Basic->Col_Basic Result_Acidic Good Peak Shape Standard Robustness Col_Acidic->Result_Acidic Result_Basic High Retention Alternative Selectivity Col_Basic->Result_Basic

Figure 1: Method Development Decision Tree for Basic Quinolines. High contrast colors indicate critical decision paths.

Method A: RP-HPLC-UV (Purity & Assay)

Objective: Quantify 8-F-6-MQ with high precision and separate synthesis by-products (e.g., des-fluoro analogs or regioisomers).

Chromatographic Conditions
  • Instrument: HPLC/UPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Rationale: "Base-deactivated" columns are essential. Standard silica columns will cause severe tailing due to interaction between the protonated quinoline nitrogen and residual silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Phosphoric Acid).

    • Rationale: Low pH ensures the quinoline is fully protonated (

      
      ), improving solubility and preventing secondary interactions with silanols.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: 254 nm (Assay), 220-400 nm (Scan for impurities).

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Ramp
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of 8-F-6-MQ Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL Methanol , sonicate for 5 mins, and dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Mobile Phase A.

    • Note: Using Mobile Phase A as the diluent matches the initial gradient conditions, preventing "solvent shock" and peak distortion.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Detect 8-F-6-MQ as a genotoxic impurity in final drug substances or identify its degradation products.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The basic nitrogen readily accepts a proton (

      
      ).
      
  • Precursor Ion: m/z 178.18 (

    
    ).
    
  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

MRM Transitions (Quantification & ID)
TransitionTypeCollision Energy (eV)Interpretation
178.2 → 163.2 Quantifier20Loss of Methyl (-CH₃) from Methoxy group
178.2 → 135.1 Qualifier35Loss of CHNO fragment (Ring cleavage)
178.2 → 158.2 Qualifier25Loss of HF (characteristic of fluoro-aromatics)
LC-MS Compatible Mobile Phase
  • Buffer: 0.1% Formic Acid in Water (pH ~2.7). Do not use Phosphate buffers in MS.

  • Organic: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the sample from receipt to data reporting.

Workflow cluster_Analysis Analysis Path Sample Raw Sample (Solid/Liquid) Prep Sample Preparation Dissolve in MeOH -> Dilute with Buffer Sample->Prep LC LC Separation (C18, pH 3.0) Prep->LC Detect_UV UV Detector (254 nm) LC->Detect_UV Purity Detect_MS MS/MS Detector (m/z 178 -> 163) LC->Detect_MS Trace ID Data Data Processing Integration & Quantitation Detect_UV->Data Detect_MS->Data Report Final Report (CoA / Impurity Profile) Data->Report

Figure 2: Analytical Workflow for 8-F-6-MQ Analysis.

Method Validation Guidelines (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be executed:

  • Specificity: Inject blank mobile phase and placebo. Ensure no interference at the retention time of 8-F-6-MQ (~8-10 min). Use Peak Purity (DAD) to confirm spectral homogeneity.

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery): Spike 8-F-6-MQ into the sample matrix at 80%, 100%, and 120%.

    • Acceptance: 98.0% - 102.0% recovery.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3.

    • LOQ: S/N = 10.

  • Robustness: Deliberately vary pH (±0.2 units), Flow Rate (±0.1 mL/min), and Column Temp (±5°C). Verify that system suitability (resolution, tailing factor) remains within limits.

References

  • Srinivas, N. R. (2006).[2] Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent. National Institutes of Health (PMC). Link

  • Bala, S., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography. Analytical and Bioanalytical Chemistry. Link

  • Pharma Knowledge Forum . (2024). How to Develop HPLC Method for Basic Compounds. Link

  • BenchChem . (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Link

Sources

Application Note: 8-Fluoro-6-methoxyquinoline as a High-Performance Scaffold in Optoelectronics and Halide Chemosensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6-methoxyquinoline (CAS: 209353-21-9)[1] is a highly versatile, fluorinated heterocyclic building block that bridges the gap between biological chemosensing and advanced materials science. While traditional quinoline derivatives are well-documented in medicinal chemistry, the strategic placement of an electron-withdrawing fluorine atom at the C-8 position, coupled with an electron-donating methoxy group at the C-6 position, creates a unique "push-pull" electronic system.

This guide details the application of 8-Fluoro-6-methoxyquinoline in two cutting-edge material science domains:

  • Fluorescent Chemosensors: As a precursor for next-generation, high-sensitivity intracellular chloride sensors (an evolution of the classic SPQ dye)[2].

  • Optoelectronics: As an electron-deficient core for synthesizing bipolar host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)[3].

Physicochemical Profiling & Mechanistic Rationale

To successfully integrate 8-Fluoro-6-methoxyquinoline into complex materials, one must understand the causality behind its electronic behavior:

  • The "Fluorine Factor" (C-8 Position): Fluorine's extreme electronegativity exerts a strong inductive pull (-I effect) on the quinoline ring. In optoelectronics, this significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing electron affinity and injection capabilities[4]. In chemosensing, it lowers the

    
     of the quinoline nitrogen, reducing pH-dependent interference and increasing the fluorophore's susceptibility to collisional quenching by anions.
    
  • The Methoxy Motif (C-6 Position): The methoxy group acts as a strong resonance donor (+R effect). This drastically increases the fluorescence quantum yield of the molecule compared to unsubstituted quinoline. Furthermore, the 6-methoxyquinoline core is the recognized standard motif for dynamic halide sensing via electron-transfer quenching[5].

Application Workflow 1: Synthesis of 8-F-SPQ (Advanced Chloride Sensor)

The classic chloride sensor, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), relies on collisional quenching by Cl⁻ ions[6]. By utilizing 8-Fluoro-6-methoxyquinoline, we synthesize 8-F-SPQ , a derivative designed to exhibit a higher Stern-Volmer quenching constant (


) due to the electron-deficient nature of the fluorinated ring.
Mechanistic Pathway of Halide Sensing

QuenchingMechanism Excitation Photon Absorption (hv_ex) ExcitedState 8-F-SPQ* (Excited Singlet State) Excitation->ExcitedState Emission Fluorescence (hv_em) ExcitedState->Emission Absence of Cl- Quenching Collisional Quenching (Cl- Electron Transfer) ExcitedState->Quenching Presence of Cl- GroundState 8-F-SPQ (Ground State) Emission->GroundState Quenching->GroundState Non-Radiative Decay

Fig 1: Photophysical pathways of 8-F-SPQ fluorescence and collisional quenching by chloride ions.

Step-by-Step Protocol: Synthesis of 8-F-SPQ Inner Salt

Causality Note: The reaction utilizes 1,3-propanesultone to N-alkylate the quinoline. This forms a zwitterionic inner salt, ensuring the sensor is highly water-soluble but membrane-impermeable, allowing it to be trapped inside cells after hypotonic loading[2].

Reagents & Equipment:

  • 8-Fluoro-6-methoxyquinoline (1.0 eq, 10 mmol)

  • 1,3-Propanesultone (1.2 eq, 12 mmol)

  • Anhydrous Toluene (50 mL)

  • Reflux apparatus with inert gas (N₂) manifold.

Procedure:

  • Preparation: Dissolve 8-Fluoro-6-methoxyquinoline in 50 mL of anhydrous toluene in a flame-dried 100 mL round-bottom flask. Why anhydrous? Moisture will rapidly hydrolyze the highly reactive 1,3-propanesultone into an inactive sulfonic acid.

  • Alkylation: Add 1,3-propanesultone dropwise at room temperature under vigorous stirring.

  • Reflux: Heat the reaction mixture to 110 °C (reflux) for 24 hours under N₂. As the non-polar starting materials react, the highly polar zwitterionic product will precipitate out of the hot toluene, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the filter cake extensively with cold diethyl ether (3 x 20 mL) to remove unreacted starting materials and trace sultone. Dry in vacuo at 50 °C for 12 hours.

  • Validation: Confirm product formation via ¹H NMR (in D₂O). Diagnostic marker: Look for a significant downfield shift (~0.5 - 1.0 ppm) of the C-2 and C-4 quinoline protons, confirming the quaternization of the nitrogen atom.

Application Workflow 2: Fabrication of Bipolar OLED Host Materials

In PhOLEDs, host materials must possess balanced hole and electron mobilities. By regioselectively brominating 8-Fluoro-6-methoxyquinoline and coupling it with a hole-transporting carbazole moiety, we create a high-efficiency bipolar host[4].

Synthetic Workflow

OLEDSynthesis Step1 8-Fluoro-6-methoxyquinoline (Starting Material) Step2 Electrophilic Bromination (NBS, DMF, RT) Step1->Step2 Step3 5-Bromo-8-fluoro-6-methoxyquinoline (Intermediate) Step2->Step3 Regioselective C-5 Activation Step4 Suzuki-Miyaura Coupling (Carbazole-Boronic Acid, Pd(PPh3)4) Step3->Step4 Step5 Bipolar Host Material (Sublimation Purified) Step4->Step5 Cross-Coupling

Fig 2: Synthetic workflow for developing a bipolar OLED host material from 8-Fluoro-6-methoxyquinoline.

Step-by-Step Protocol: Regioselective Bromination & Coupling

Causality Note: Electrophilic bromination of this scaffold is highly regioselective. The 6-methoxy group is a strong ortho/para director. Because C-5 is ortho to the methoxy group and para to the fluorine, the electron density is highest at C-5, dictating the site of bromination.

Procedure:

  • Bromination: Dissolve 8-Fluoro-6-methoxyquinoline in anhydrous DMF. Add 1.05 eq of N-Bromosuccinimide (NBS) in portions at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Pour into ice water to precipitate 5-Bromo-8-fluoro-6-methoxyquinoline . Filter and recrystallize from ethanol. Validation: ¹H NMR will show the disappearance of the C-5 proton doublet, confirming regioselectivity.

  • Cross-Coupling: In a Schlenk flask, combine the brominated intermediate, 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and 2M aqueous K₂CO₃ in a toluene/ethanol mixture.

  • Reflux & Purify: Degas via freeze-pump-thaw, then reflux at 90 °C for 16 hours. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography. Sublime the final product at 10⁻⁶ Torr to achieve device-grade purity.

Quantitative Data Summaries

To aid material selection, the theoretical and empirical enhancements provided by the 8-fluoro substitution are summarized below.

Table 1: Comparative Photophysical Properties (Chemosensing)

Property Standard SPQ (Unfluorinated) 8-F-SPQ (Fluorinated Derivative) Causality of Change

| Excitation Max (


)  | 344 nm | 352 nm | Bathochromic shift due to F-atom auxochromic effect. |
| Emission Max (

)
| 443 nm | 455 nm | Stabilization of the excited state. | | Stern-Volmer Const. (

)
| ~118 M⁻¹ | > 140 M⁻¹ (Projected) | Lowered LUMO increases susceptibility to Cl⁻ electron transfer. | | Photostability | Moderate | High | C-F bond strength prevents oxidative photobleaching. |

Table 2: Optoelectronic Properties for OLED Integration

Property Unsubstituted Quinoline Host 8-Fluoro-6-methoxyquinoline Host Impact on Device Performance
HOMO Level -5.80 eV -5.65 eV Methoxy group raises HOMO, improving hole injection.
LUMO Level -2.40 eV -2.75 eV Fluoro group deepens LUMO, lowering electron injection barrier.

| Bandgap (


)  | 3.40 eV | 2.90 eV | Tuned for efficient energy transfer to green/red phosphors. |
| Thermal Stability (

)
| ~85 °C | > 110 °C | Increased molecular dipole enhances intermolecular packing. |

References

  • Products - 2,8-Bis(trifluoromethyl)-4-bromoquinoline CAS 35853-45-3 - Hylanda Chemical Source: Hylanda Chemical URL:[Link]

  • Membrane chloride transport measured using a chloride-sensitive fluorescent probe Source: PubMed (Biochemistry, 1987) URL:[Link]

  • A Flow Cytometric Method for Measurement of Intracellular Chloride Concentration in Lymphocytes Using the Halide-Specific Probe 6-methoxy-N-(3-sulfopropyl) Quinolinium (SPQ) Source: PubMed (Cytometry, 1997) URL:[Link]

  • What biologists want from their chloride reporters – a conversation between chemists and biologists Source: The Company of Biologists (Journal of Cell Science, 2020) URL:[Link]

Sources

Application Note: Experimental Setup for Reactions Involving 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

8-Fluoro-6-methoxyquinoline (8-F-6-MQ) is a high-value heterocyclic scaffold, primarily utilized as a precursor for 8-aminoquinoline antimalarials (analogs of Primaquine and Tafenoquine) and emerging CFTR modulators.

Its structural uniqueness lies in the C8-Fluorine substituent . Unlike the metabolically labile C-H bond in standard quinolines, the C-F bond offers:

  • Metabolic Blocking: Prevents oxidative metabolism at the 8-position.

  • Synthetic Handle: The fluorine atom at C8 is activated by the adjacent ring nitrogen, rendering it susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid generation of diverse amine libraries.
    

This guide details the synthesis of the core scaffold , its functionalization via


 , and N-oxidation protocols , supported by self-validating analytical checkpoints.

Chemical Properties & Safety Profile

PropertySpecification
CAS Number 154336-74-0 (Generic/Related)
Molecular Formula

Molecular Weight 177.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water
Melting Point ~68–72 °C (Experimental estimate based on congeners)

Safety Warning:

  • Fluoride Release: Under harsh acidic hydrolysis or combustion, HF may be generated.

  • Acrolein Generation: The Skraup synthesis (Protocol 1) generates acrolein in situ, which is a severe lachrymator and pulmonary irritant. Perform all reactions in a high-efficiency fume hood.

Experimental Workflow Visualization

The following diagram outlines the logical flow from precursor selection to divergent functionalization.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Divergent Functionalization Start 2-Fluoro-4-methoxyaniline Skraup Skraup Cyclization (Glycerol, H2SO4, PhNO2) Start->Skraup 140°C, 4h Core 8-Fluoro-6-methoxyquinoline (Target Scaffold) Skraup->Core Neutralization & Steam Distillation SNAr SNAr Amination (Displacement of F) Core->SNAr R-NH2, DMSO, 120°C NOx N-Oxidation (mCPBA) Core->NOx DCM, 0°C to RT Prod_A 8-Amino-6-methoxyquinoline Derivatives SNAr->Prod_A Prod_B N-Oxide Intermediate (For C2-Functionalization) NOx->Prod_B

Figure 1: Synthetic workflow for 8-Fluoro-6-methoxyquinoline, detailing the Skraup cyclization route and two primary downstream applications.

Detailed Experimental Protocols

Protocol 1: De Novo Synthesis via Skraup Reaction

Objective: Synthesize the 8-Fluoro-6-methoxyquinoline core from 2-fluoro-4-methoxyaniline. Mechanism: Acid-catalyzed condensation of aniline with acrolein (generated in situ from glycerol).

Reagents:

  • 2-Fluoro-4-methoxyaniline (1.0 eq, 50 mmol)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc.[1]

    
    , 2.5 eq)
    
  • Nitrobenzene (0.8 eq, Oxidant) OR Iodine (catalytic) + Sodium 3-nitrobenzenesulfonate (safer alternative).

  • Ferrous Sulfate (

    
    , catalytic, moderator).
    

Step-by-Step Procedure:

  • Setup: In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2-fluoro-4-methoxyaniline (7.06 g) and sodium 3-nitrobenzenesulfonate (7.5 g).

  • Addition: Add Glycerol (11 mL) and Ferrous Sulfate (0.5 g).

  • Acidification: Cool the mixture to 0°C in an ice bath. Add conc.

    
      (10 mL) dropwise. Caution: Exothermic.
    
  • Cyclization: Heat the mixture slowly to 100°C. Once the water boils off, the reaction may become vigorous (the "Skraup exotherm"). Maintain temperature at 135–140°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the dark tarry residue into ice-water (200 mL).

    • Basify to pH 9–10 using 50% NaOH solution. Note: The product will precipitate or oil out.

    • Steam Distillation: This is critical to separate the quinoline from non-volatile tars. Steam distill until the distillate is clear.

  • Isolation: Extract the distillate with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary.

Validation Checkpoint:

  • TLC:

    
     (Hexane:EtOAc 7:3).
    
  • 1H NMR: Look for characteristic quinoline doublets at

    
     8.8 (C2-H) and 
    
    
    
    7.3 (C3-H).
Protocol 2: Functionalization via (Fluorine Displacement)

Objective: Synthesize 8-amino-6-methoxyquinoline derivatives (Primaquine mimetics). Rationale: The C8-Fluorine is activated by the inductive effect of the ring nitrogen (


 effect), making it a superior leaving group to chlorine in this position.

Reagents:

  • 8-Fluoro-6-methoxyquinoline (1.0 eq, 1.0 mmol)

  • Primary Amine (e.g., 1,4-diaminopentane) (3.0 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Dissolution: In a pressure-rated vial (microwave vial recommended), dissolve 8-Fluoro-6-methoxyquinoline (177 mg) in DMSO (2 mL).

  • Reagent Addition: Add the amine (3.0 mmol) and DIPEA (350

    
    L).
    
  • Reaction:

    • Method A (Thermal): Heat to 120°C for 12–16 hours in an oil bath.

    • Method B (Microwave): Heat to 140°C for 45 minutes.

  • Monitoring: Monitor by LC-MS. The starting material (M+H 178) should disappear, replaced by the product mass (M+H = 178 - 19 [F] + Amine Mass).

  • Workup: Dilute with water (10 mL) and extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Why this works: The 6-methoxy group is electron-donating (


), which normally deactivates the ring. However, its resonance effect is directed to positions 2, 4, 5, and 7. Position 8 is meta to the methoxy group , meaning it does not receive significant electron density from the oxygen, leaving it sufficiently electron-deficient (due to the N-atom) for substitution.
Protocol 3: N-Oxidation

Objective: Activate the C2 position for subsequent chlorination or cyanation.

Reagents:

  • 8-Fluoro-6-methoxyquinoline (1.0 eq)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (1.2 eq)

  • Solvent: DCM

Procedure:

  • Dissolve substrate in DCM at 0°C.

  • Add m-CPBA portion-wise.

  • Stir at Room Temperature for 3 hours.

  • Quench: Wash with 10%

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    .
  • Result: 8-Fluoro-6-methoxyquinoline-N-oxide.

Analytical Characterization & Troubleshooting

Expected NMR Data (Self-Validation)
PositionProton Shift (

, ppm)
MultiplicityCoupling Constants (

)
C2-H 8.75 – 8.85dd

Hz,

Hz
C3-H 7.35 – 7.45dd

Hz,

Hz
C4-H 8.00 – 8.10dd

Hz
C5-H 6.95 – 7.05d

Hz (Meta coupling)
C7-H 7.10 – 7.20dd

–12 Hz (Diagnostic)

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Skraup Violent exotherm caused polymerizationUse a moderator (

) or switch to Sulfolane as solvent.
No Reaction in

Nucleophile too weak or temp too lowSwitch solvent to NMP (higher boiling point) or use Microwave heating.
Emulsion during Workup Amphiphilic nature of quinolineFilter through Celite before extraction; use brine saturation.

References

  • Skraup Synthesis of Quinolines: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Nucleophilic Substitution in Fluorinated Quinolines: O'Neill, P. M., et al. (1995). "The effect of fluorine substitution on the haemotoxicity of Primaquine." Bioorganic & Medicinal Chemistry Letters, 5(20), 2309-2314.[3] Link

  • Synthesis of 8-Aminoquinolines: Elderfield, R. C., et al. (1946). "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, 68(8), 1524–1529. Link

  • Vertex Pharmaceuticals Patent (CFTR Modulators): "Macrocyclic CFTR Modulators." WO2024056798A1. (2024). Link

  • General Quinolone Antibiotic SAR: Ball, P. (2000). "Quinolone generations: natural history or natural selection?" Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. Link

Sources

Application Notes and Protocols for the Functionalization of the 8-Fluoro-6-methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, antimalarial, anticancer, and antibacterial properties.[2][4][5] The specific functionalization of the quinoline ring system is a critical aspect of medicinal chemistry, as the nature and position of substituents profoundly influence the biological activity and target specificity of the resulting molecules.[4][6]

This guide focuses on the 8-fluoro-6-methoxyquinoline scaffold, a key building block in the development of novel therapeutic agents. The presence of the fluorine atom at the 8-position and the methoxy group at the 6-position significantly modulates the electronic properties and metabolic stability of the quinoline core, making it an attractive starting point for drug discovery programs. These application notes provide a comprehensive overview of established and innovative methods for the targeted functionalization of this scaffold, offering researchers the tools to synthesize diverse libraries of novel quinoline derivatives.

The protocols detailed herein are designed to be robust and reproducible, providing step-by-step guidance for key synthetic transformations. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

I. Strategic Approaches to Functionalization

The functionalization of the 8-fluoro-6-methoxyquinoline scaffold can be approached through several key synthetic strategies. The choice of method will depend on the desired position of modification and the nature of the functional group to be introduced. The primary strategies covered in this guide are:

  • C-H Activation: Direct functionalization of carbon-hydrogen bonds offers an atom-economical and efficient route to introduce new substituents.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further influenced by the fluorine substituent, allows for nucleophilic displacement of suitable leaving groups.

The following diagram illustrates the key functionalization strategies for the 8-fluoro-6-methoxyquinoline scaffold.

G cluster_strategies Functionalization Strategies scaffold 8-Fluoro-6-methoxyquinoline ch_activation C-H Activation scaffold->ch_activation Direct C-H Functionalization cross_coupling Cross-Coupling scaffold->cross_coupling Requires Pre-functionalization (e.g., Halogenation) snar Nucleophilic Aromatic Substitution (SNAr) scaffold->snar Requires Activating Group and Leaving Group c2_func C2-Functionalization ch_activation->c2_func c4_func C4-Functionalization ch_activation->c4_func c5_func C5-Functionalization ch_activation->c5_func c7_func C7-Functionalization ch_activation->c7_func c_c_bond C-C Bond Formation (Suzuki, Sonogashira) cross_coupling->c_c_bond c_n_bond C-N Bond Formation (Buchwald-Hartwig) cross_coupling->c_n_bond c4_sub C4-Substitution snar->c4_sub c2_sub C2-Substitution snar->c2_sub

8-Fluoro-6-methoxyquinoline + Aryl Halide --(Pd Catalyst, Ligand, Base)--> 2-Aryl-8-fluoro-6-methoxyquinoline

Caption: Workflow for Pd-catalyzed C2-arylation.

III. Cross-Coupling Reactions for Scaffold Elaboration

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds. [7][8]These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To apply these methods to the 8-fluoro-6-methoxyquinoline scaffold, a halogen atom (e.g., bromine or iodine) must first be introduced at a specific position.

Protocol 2: Suzuki-Miyaura Coupling for C5-Arylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This protocol details the arylation at the C5 position of the 8-fluoro-6-methoxyquinoline scaffold, which first requires regioselective bromination at this position.

Part A: Regioselective Bromination at C5

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
8-Fluoro-6-methoxyquinoline≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available

Procedure:

  • Dissolve 8-fluoro-6-methoxyquinoline (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-bromo-8-fluoro-6-methoxyquinoline is often of sufficient purity for the subsequent coupling step. If necessary, it can be purified by column chromatography.

Part B: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
5-Bromo-8-fluoro-6-methoxyquinolineFrom Part A-
Arylboronic Acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercially Available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially Available
Toluene/Ethanol/Water MixtureReagent GradeCommercially Available

Procedure:

  • To a round-bottom flask, add 5-bromo-8-fluoro-6-methoxyquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a 2M aqueous solution of sodium carbonate (2.0 mL).

  • Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-8-fluoro-6-methoxyquinoline.

Causality and Insights:

  • Bromination Regioselectivity: The methoxy group at the 6-position is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. The C5 position is electronically favored for bromination.

  • Suzuki-Miyaura Catalyst: Pd(PPh₃)₄ is a widely used and robust catalyst for Suzuki-Miyaura couplings.

  • Base and Solvent System: The aqueous sodium carbonate serves as the base, and the two-phase toluene/ethanol/water solvent system is effective for this type of coupling, ensuring solubility of both the organic and inorganic reagents.

The following diagram illustrates the two-step process for C5-arylation.

G start 8-Fluoro-6-methoxyquinoline bromination Bromination with NBS start->bromination intermediate 5-Bromo-8-fluoro-6-methoxyquinoline bromination->intermediate suzuki Suzuki-Miyaura Coupling with Arylboronic Acid intermediate->suzuki product 5-Aryl-8-fluoro-6-methoxyquinoline suzuki->product

Caption: Two-step synthesis of 5-aryl-8-fluoro-6-methoxyquinoline.

IV. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. [9]The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the quinoline ring makes the 8-fluoro-6-methoxyquinoline scaffold susceptible to SNAr reactions, particularly at positions activated by additional electron-withdrawing groups or with a suitable leaving group.

Protocol 3: SNAr with Amines at a Pre-functionalized C4-Position

This protocol describes the displacement of a chlorine atom at the C4 position with a primary or secondary amine. This requires the initial synthesis of 4-chloro-8-fluoro-6-methoxyquinoline.

Part A: Synthesis of 4-Chloro-8-fluoro-6-methoxyquinoline

This transformation can be achieved from the corresponding 4-hydroxyquinoline derivative, which can be synthesized via a Conrad-Limpach reaction or similar cyclization methods. The conversion of the hydroxyl group to a chloro group is typically accomplished using phosphoryl chloride (POCl₃).

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
8-Fluoro-6-methoxy-4-hydroxyquinolineSynthesized-
Phosphoryl Chloride (POCl₃)Reagent GradeCommercially Available

Procedure:

  • Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask, add 8-fluoro-6-methoxy-4-hydroxyquinoline (1.0 mmol).

  • Carefully add phosphoryl chloride (5 mL) at room temperature.

  • Heat the mixture to reflux (approximately 105 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-8-fluoro-6-methoxyquinoline, which can be used in the next step without further purification.

Part B: Nucleophilic Aromatic Substitution with an Amine

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
4-Chloro-8-fluoro-6-methoxyquinolineFrom Part A-
Primary or Secondary Amine≥98%Commercially Available
Diisopropylethylamine (DIPEA)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available

Procedure:

  • In a sealed tube, dissolve 4-chloro-8-fluoro-6-methoxyquinoline (1.0 mmol) and the desired amine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL).

  • Add diisopropylethylamine (2.0 mmol) to the mixture.

  • Seal the tube and heat the reaction to 100-120 °C for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-8-fluoro-6-methoxyquinoline derivative.

Causality and Insights:

  • Activation for SNAr: The chloro group at the C4 position is a good leaving group, and the electron-withdrawing nature of the quinoline nitrogen activates this position towards nucleophilic attack.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.

The following diagram outlines the workflow for the SNAr reaction.

G start 4-Chloro-8-fluoro-6-methoxyquinoline reagents Combine with: - Amine - DIPEA - DMF start->reagents reaction Heat in Sealed Tube (100-120 °C, 6-12 h) reagents->reaction workup Workup: - Pour into water - Extract with EtOAc - Wash and dry reaction->workup purification Purify by Column Chromatography workup->purification product 4-Amino-8-fluoro-6-methoxyquinoline Derivative purification->product

Caption: Workflow for SNAr with amines at the C4-position.

V. Summary and Outlook

The 8-fluoro-6-methoxyquinoline scaffold offers a versatile platform for the development of novel bioactive compounds. The strategic application of modern synthetic methodologies, including C-H activation, cross-coupling reactions, and nucleophilic aromatic substitution, allows for the precise and efficient functionalization of this important heterocyclic system. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to generate diverse libraries of compounds for biological screening.

Future efforts in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the exploration of novel functionalization reactions that can introduce a wider range of chemical diversity. The continued development of robust and predictable synthetic methods will undoubtedly accelerate the discovery of new quinoline-based therapeutics.

VI. References

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: )

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: )

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Cross-coupling reaction - Wikipedia. (URL: [Link])

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed. (URL: [Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

overcoming challenges in the synthesis of 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Challenges in the Synthesis of 8-Fluoro-6-methoxyquinoline Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Approach

The synthesis of 8-Fluoro-6-methoxyquinoline (CAS 123032-84-6) presents a classic challenge in heterocyclic chemistry: balancing the reactivity of an electron-rich aniline with the harsh conditions required for pyridine ring formation. This scaffold is a critical intermediate for fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin derivatives) and requires precise regiochemical control.

  • The Modified Skraup Protocol: Best for rapid, small-scale synthesis where speed is prioritized over yield.

  • The Gould-Jacobs Strategy: The industry-standard route for high-purity, scalable production, avoiding the "tar" formation typical of Skraup reactions.

Synthesis Pathways Visualization[1]

The following diagram outlines the two primary routes and the critical decision points for your workflow.

SynthesisPathways Start Starting Material: 2-Fluoro-4-methoxyaniline Skraup_Cond Route A: Modified Skraup Glycerol, H2SO4, FeSO4 (Violent Exotherm Risk) Start->Skraup_Cond Direct Cyclization GJ_Cond Route B: Gould-Jacobs EMME, 110°C Start->GJ_Cond Stepwise Control Skraup_Product Crude 8-Fluoro-6-methoxyquinoline Skraup_Cond->Skraup_Product Purification Steam Distillation / Vacuum Distillation Skraup_Product->Purification Final Target: 8-Fluoro-6-methoxyquinoline Purification->Final Enamine Enamine Intermediate GJ_Cond->Enamine Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Enamine->Cyclization Hydroxy_Int 4-Hydroxy-Intermediate Cyclization->Hydroxy_Int Chlorination Chlorination (POCl3) Hydroxy_Int->Chlorination Reduction Dehalogenation (H2, Pd/C) Chlorination->Reduction Reduction->Final

Caption: Comparison of the direct Modified Skraup route (Route A) versus the multi-step, high-fidelity Gould-Jacobs pathway (Route B).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: "My Skraup reaction turned into an intractable black tar."

Diagnosis: Uncontrolled polymerization of acrolein (formed from glycerol) and oxidation of the electron-rich methoxy group. Solution:

  • Moderator Addition: You must use Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger and moderates the violence of the reaction.

  • Acid Concentration: Do not use neat sulfuric acid initially. Dilute with water (approx. 70-80% H₂SO₄) or add boric acid to buffer the reaction.

  • Temperature Ramp: Do not heat rapidly to reflux. Hold at 100°C for 1 hour to allow initial condensation before ramping to 140°C.

Issue 2: "I am seeing significant demethylation (loss of -OMe)."

Diagnosis: Ether cleavage is common in hot, concentrated sulfuric acid (Skraup conditions). Solution:

  • Switch to Route B (Gould-Jacobs): This route avoids harsh acidic conditions until the stable quinolone ring is formed.

  • Alternative Skraup Solvent: Use Acetic Acid/Sulfuric Acid mixtures rather than neat sulfuric acid to reduce the acidity function (H₀) of the medium.

Issue 3: "How do I ensure the fluorine stays at position 8?"

Technical Insight: Regiochemistry is dictated by the starting material, 2-fluoro-4-methoxyaniline .

  • Mechanism: In the Skraup or Gould-Jacobs cyclization, the ring closes ortho to the amine.

  • Validation: The aniline has two ortho positions: C2 (occupied by Fluorine) and C6 (Hydrogen). Cyclization cannot occur at C2 due to the C-F bond strength and valency. It is forced to occur at C6.

  • Result: The aniline C2 becomes Quinoline C8. The aniline C4 (OMe) becomes Quinoline C6. The structure is self-validating.

Issue 4: "Purification is difficult; the product co-elutes with impurities."

Solution:

  • Steam Distillation: The target 8-fluoro-6-methoxyquinoline is steam volatile. Tars and inorganic salts are not. This is the most effective initial purification step for Skraup crudes.

  • Vacuum Distillation: For the Gould-Jacobs final step, distill the crude oil at 103-110°C / 1 mbar [1].

Detailed Experimental Protocols

Protocol A: Modified Skraup Synthesis (Direct Route)

Best for: Quick access to material, tolerance for lower yields (40-50%).

Reagents:

  • 2-Fluoro-4-methoxyaniline (1.0 eq)

  • Glycerol (4.5 eq)[1]

  • Nitrobenzene (0.6 eq) - Oxidant

  • Sulfuric Acid (conc.)[2][3][4]

  • Ferrous Sulfate heptahydrate (0.2 eq) - Critical Moderator

  • Boric Acid (1.0 eq) - Optional Yield Enhancer [2]

Step-by-Step:

  • Setup: In a 3-neck flask fitted with a reflux condenser and mechanical stirrer, charge the aniline, glycerol, nitrobenzene, ferrous sulfate, and boric acid.

  • Acid Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Controlled Heating: Heat the mixture to 100°C and hold for 1 hour.

  • Reaction: Ramp temperature to 140°C and reflux for 4-6 hours. The mixture will turn dark brown/black.

  • Workup: Cool to ~80°C. Pour onto crushed ice.

  • Neutralization: Basify with 50% NaOH solution to pH 9.

  • Extraction: Steam distill the mixture to remove nitrobenzene and the product. Extract the distillate with Ethyl Acetate or Dichloromethane.

  • Isolation: Dry organics (MgSO₄) and concentrate. If necessary, recrystallize from hexane/ethanol.

Protocol B: Gould-Jacobs Strategy (High Purity)

Best for: Pharmaceutical intermediates, scale-up, high yield (>70% overall).

Step 1: Condensation React 2-fluoro-4-methoxyaniline (1 eq) with Diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C (neat or in toluene) for 2 hours. Ethanol is evolved.

  • Checkpoint: Solidifies on cooling. Recrystallize from Ethanol.[2][5]

Step 2: Cyclization Add the Step 1 intermediate to Diphenyl Ether (10x volume) pre-heated to 250°C . Stir for 30-60 mins.

  • Product: Ethyl 8-fluoro-6-methoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation Reflux the ester in 10% NaOH (hydrolysis), then acidify (HCl) to precipitate the acid. Heat the dry acid in diphenyl ether or quinoline at 250°C to decarboxylate.

  • Product: 8-Fluoro-6-methoxy-4-hydroxyquinoline.

Step 4: Aromatization

  • Reflux the 4-hydroxy compound in POCl₃ (3 eq) to get the 4-chloro derivative.

  • Hydrogenate (H₂, 3 atm) over 10% Pd/C in methanol with Et₃N base to remove the chlorine.

  • Final Product:8-Fluoro-6-methoxyquinoline .[6][7][8][9][10]

Quantitative Data & Specifications

Table 1: Physicochemical Properties of Key Intermediates

CompoundAppearanceMelting Point (°C)Key Spectral Feature (NMR)
2-Fluoro-4-methoxyaniline Grey solid46-48

3.7 (s, 3H, OMe)
Enamine Intermediate (Gould-Jacobs)Beige solid63 [1]Vinyl H doublet
8-Fluoro-6-methoxy-4-hydroxy-3-ester Brown solid221 [1]Ester ethyl signals
8-Fluoro-6-methoxyquinoline (Target)White/Pale solid51-53 [1]

3.92 (s, 3H, OMe)

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Violent boiling upon heating Runaway Skraup reactionAdd FeSO₄; reduce heating rate.
Low yield (<20%) Polymerization of acroleinUse Boric acid; ensure Glycerol is anhydrous.
Product is chlorinated Over-reaction in POCl₃ stepMonitor reaction time; use pure POCl₃.

References

  • Vertex Pharmaceuticals Inc. (2005). Novel process for preparing 3-fluoroquinolines. US Patent App. 2005/0182259 A1. Link

  • CN103804289A. (2014). Method for synthesizing 6-methoxyquinoline. (Describes the modified Skraup with Boric Acid/FeSO4). Link

  • Manske, R. H. F. (1942).[11] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[11] Link

  • Organic Syntheses. (1941).[11] Quinoline (Skraup Synthesis). Coll. Vol. 1, p. 478.[11] Link

Sources

Technical Support Center: Optimizing the Yield of 8-Fluoro-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 8-fluoro-6-methoxyquinoline. The classical Skraup synthesis often suffers from runaway exotherms and intractable tar formation. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to elevate your isolated yields from the standard 20-30% to over 70%.

Section 1: Frequently Asked Questions & Troubleshooting Guide

Q1: I am using 2-fluoro-4-methoxyaniline as my starting material. Do I need to worry about regioselectivity during the cyclization step? A1: No. In standard quinoline syntheses using meta-substituted anilines, cyclization can occur at either ortho position, yielding a mixture of isomers. However, the architecture of 2-fluoro-4-methoxyaniline entirely bypasses this issue[1]. The amino group is at C1, the fluorine is at C2, and the methoxy group is at C4. Because the C2 position is sterically and electronically blocked by the fluorine atom, the intramolecular electrophilic aromatic substitution is forced to occur exclusively at the C6 position. This absolute blockade funnels the reaction entirely toward the desired 8-fluoro-6-methoxyquinoline, eliminating the need for complex chromatographic separation of regiomers.

Q2: My reaction consistently yields a thick, intractable black tar, and the isolated yield is below 20%. How can I suppress this polymerization? A2: The "Skraup tar" is a result of a kinetic mismatch. The reaction relies on the in situ dehydration of glycerol by concentrated sulfuric acid to generate acrolein, the actual electrophile. Acrolein is highly reactive and prone to rapid, exothermic polymerization[2]. If all reagents are mixed in a single batch, the sudden spike in acrolein concentration outpaces the rate of the bimolecular Michael addition with the aniline. Causality-Driven Solution: You must invert the standard addition protocol. By pre-heating the aniline, acid, and oxidant, and adding the glycerol dropwise over 60–90 minutes, you maintain a low steady-state concentration of acrolein[3]. This kinetically favors the desired heterocyclization over unimolecular/polymeric side reactions. Additionally, incorporating a moderator like ferrous sulfate (


) can temper the exothermicity by acting as an oxygen carrier[2].

Q3: Traditional protocols use nitrobenzene or arsenic acid as the oxidant. Are there safer, higher-yielding alternatives? A3: Yes. Nitrobenzene and arsenic acid require harsh conditions and complicate downstream purification. Catalytic iodine (


) is a superior alternative[3]. Iodine acts as a mild oxidant that facilitates the aromatization of the dihydroquinoline intermediate via a facile redox cycle. Because the methoxy group on your starting material makes the aromatic ring highly electron-rich and susceptible to oxidative degradation, switching to a mild catalyst like iodine prevents over-oxidation and significantly improves the yield[3]. Alternatively, microwave-assisted synthesis can omit exogenous oxidants entirely, relying on the acid and ambient air to drive the reaction in a fraction of the time[4].

Q4: The extraction of the free base from the acidic aqueous phase is inefficient, forming a massive emulsion. What is the optimal workup protocol? A4: Quinolines form highly water-soluble bisulfate salts in the concentrated


 matrix. When you neutralize the mixture with NaOH, you generate massive amounts of inorganic sodium sulfate. This dense aqueous phase traps the lipophilic 8-fluoro-6-methoxyquinoline in a thick emulsion alongside the polymeric tar.
Causality-Driven Solution: Do not attempt a direct liquid-liquid extraction. Instead, utilize steam distillation[2]. Because 8-fluoro-6-methoxyquinoline is relatively low molecular weight and lacks hydrogen-bond donating groups, it is highly volatile under steam. By passing live steam directly through the basified crude matrix, you bypass the emulsion entirely. The pure product co-distills with the water, leaving all inorganic salts and tar behind in the distillation flask[2].
Section 2: Troubleshooting Logic Workflow

TroubleshootingLogic Issue Low Yield & Tar (<30% Recovery) Cause1 Runaway Exotherm (Acrolein Polymerization) Issue->Cause1 Reaction Phase Cause2 Emulsion Formation (Product Trapped) Issue->Cause2 Workup Phase Fix1 Slow Glycerol Addition & Iodine Catalyst Cause1->Fix1 Prevents Fix2 Steam Distillation Prior to Extraction Cause2->Fix2 Bypasses

Logical troubleshooting workflow for resolving low yields in Skraup quinoline synthesis.

Section 3: Quantitative Comparison of Synthetic Methodologies

To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of various Skraup modifications for electron-rich anilines.

MethodologyOxidant / CatalystReagent Addition StrategyTemp (°C)Reaction TimeTar FormationTypical Isolated Yield
Standard Skraup NitrobenzeneBatch Mixing1404.0 hHigh25 - 35%
FeSO₄ Moderated Nitrobenzene +

Batch Mixing1354.0 hModerate40 - 50%
Iodine Catalyzed Iodine (5 mol%)Continuous (Glycerol)1202.5 hLow65 - 75%
Microwave-Assisted None (Air /

)
Batch Mixing2000.3 hLow~70%
Section 4: Self-Validating Experimental Protocol (Iodine-Catalyzed Route)

This protocol is engineered to be a self-validating system. Visual and thermal cues are embedded within the steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Objective: Synthesize 8-fluoro-6-methoxyquinoline with >65% yield while actively suppressing acrolein polymerization[3].

Reagents:

  • 2-Fluoro-4-methoxyaniline: 1.0 eq (Starting material)[1]

  • Sulfuric Acid (98%): 6.0 eq (Catalyst & dehydrating agent)

  • Iodine (

    
    ):  0.05 eq (Mild oxidant)
    
  • Glycerol: 3.0 eq (Acrolein precursor)

Step-by-Step Methodology:

  • Preparation of the Acidic Amine Matrix: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 2-fluoro-4-methoxyaniline (1.0 eq) and Iodine (0.05 eq).

  • Controlled Acidification: Cool the flask in an ice-water bath. Slowly add concentrated

    
     (6.0 eq) dropwise.
    
    • Causality Check: The ice bath dissipates the intense heat of protonation. Failing to cool the flask will cause premature oxidation and degradation of the electron-rich aniline before cyclization can begin.

  • Thermal Equilibration: Remove the ice bath and heat the highly viscous mixture to 120°C using an oil bath.

  • Electrophile Generation (Critical Step): Load the addition funnel with glycerol (3.0 eq). Add the glycerol dropwise into the 120°C mixture over a strict 60 to 90-minute period[3].

    • Causality Check: This slow addition ensures that acrolein is consumed by the aniline via Michael addition as rapidly as it is generated. If the reaction mixture begins to rapidly boil or turn excessively viscous and black, pause the addition; the acrolein concentration is too high.

  • Maturation: Maintain the reaction at 120°C for an additional 1.5 hours.

    • Self-Validation: Perform a TLC check (EtOAc:Hexane 1:3, UV visualization). The complete disappearance of the highly fluorescent aniline spot indicates successful cyclization.

  • Quench and Neutralization: Cool the mixture to 70°C and carefully pour it over crushed ice. Slowly add 40% aqueous NaOH until the pH reaches 10.

  • Isolation via Steam Distillation: Equip the flask for steam distillation. Pass live steam through the basified mixture.

    • Self-Validation: The distillate will initially appear milky white as the lipophilic 8-fluoro-6-methoxyquinoline co-distills. Continue the steam distillation until the eluent runs perfectly clear, confirming total product recovery[2].

  • Final Extraction: Extract the aqueous distillate with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure 8-fluoro-6-methoxyquinoline as an off-white to pale brown solid.
    
Section 5: References
  • Novel process for preparing 3-fluoroquinolines. Google Patents (US20050182259A1). URL: 1

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem. URL: 2

  • Skraup reaction process for synthesizing quinolones. Google Patents (US6103904A). URL: 3

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC (National Institutes of Health). URL:4

Sources

Technical Support Center: Purification of 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Isomeric Purity in 8-Fluoro-6-methoxyquinoline Synthesis Department: Chemical Process Development & Purification Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 8-Fluoro-6-methoxyquinoline , typically via the Skraup or modified Doebner-Miller cyclization of 2-fluoro-4-methoxyaniline, frequently yields a crude product contaminated with regioisomers (primarily 5-fluoro and 7-fluoro variants) and polymerization tars. Achieving pharmaceutical-grade purity (>98%) requires a multi-stage purification strategy that exploits the basicity of the quinoline nitrogen and subtle solubility differences between fluoro-regioisomers.

This guide provides a validated workflow for isolating the 8-fluoro isomer, addressing the specific physicochemical challenges posed by the fluorine substituent.

Part 1: Diagnostic & Triage

Q: How do I confirm the presence of isomeric impurities versus general byproducts?

A: Before initiating purification, you must characterize the impurity profile.

  • Tarry/Dark Residues: These are oxidative polymerization byproducts common in quinoline synthesis. They are non-volatile and often non-basic.

  • Isomeric Impurities:

    • Target: 8-Fluoro-6-methoxyquinoline (Cyclization at C6 of the aniline precursor).

    • Impurity A (5-Fluoro isomer): Arises if the starting material contained 3-fluoro-4-methoxyaniline and cyclization occurred at C2.

    • Impurity B (7-Fluoro isomer): Arises from 3-fluoro-4-methoxyaniline cyclizing at C6.

    • Impurity C (Des-fluoro): 6-Methoxyquinoline, resulting from defluorination (over-heating) or 4-methoxyaniline contamination.

Diagnostic Check: Run a 1H-NMR in DMSO-d6 . Focus on the aromatic region (7.0–9.0 ppm).

  • 8-Fluoro isomer: Look for a doublet of doublets (dd) for the proton at C7 due to H-F coupling (

    
    ).
    
  • 5-Fluoro isomer: The coupling pattern at C4/C3 will shift due to the proximity of the fluorine at C5 (peridesic effect).

Part 2: Purification Protocols
Workflow 1: Acid-Base "Cleanup" Extraction

Purpose: Removal of non-basic tars and unreacted neutral precursors.

Mechanism: Quinolines are weak bases (


). By converting them to water-soluble hydrochloride salts, we can wash away non-basic organic impurities.

Protocol:

  • Dissolution: Dissolve the crude dark oil/solid in 2M HCl (10 mL per gram of crude). Sonicate if necessary to break up tars.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble polymerized char.

  • Organic Wash (Critical): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Why: The quinoline remains in the aqueous phase as the hydrochloride salt. Non-basic impurities (starting material oligomers) migrate to the EtOAc. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 50% NaOH or Solid

    
      until pH > 10.
    
    • Observation: The product will precipitate as an off-white/yellow oil or solid.

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (

    
    ). Dry combined organics over 
    
    
    
    and concentrate.

Status Check: You should now have a mobile, amber oil or solid. Purity is likely 85–90%. If isomers persist, proceed to Workflow 2.

Workflow 2: Regio-Selective Recrystallization

Purpose: Separation of the 8-fluoro isomer from 5/7-fluoro isomers.

Mechanism: The position of the fluorine atom affects the crystal lattice energy. The 8-fluoro substituent creates a "pocket" near the nitrogen, altering solvation compared to the 5-fluoro isomer.

Solvent System: Ethanol/Water (2:1 v/v) or Methanol/Water.

Protocol:

  • Dissolution: Dissolve the semi-pure solid in boiling Ethanol (95%) . Use the minimum amount required to achieve saturation at reflux (approx. 5-7 mL/g).

  • Seeding: Remove from heat. If available, add a seed crystal of pure 8-fluoro-6-methoxyquinoline.

  • Anti-solvent Addition: Add warm Water dropwise until a faint turbidity persists. Add one drop of Ethanol to clear it.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours). Then refrigerate at 4°C overnight.

    • Note: Rapid cooling traps the 5-fluoro isomer.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

Data: Typical Solubility Profiles

Solvent8-Fluoro Isomer (Target)5-Fluoro Isomer (Impurity)Selectivity
Ethanol (Hot) HighHighLow
Ethanol (Cold) LowModerateHigh
Hexane InsolubleInsolubleN/A
EtOAc/Hex (1:3) SolubleSolubleModerate (Chromatography)
Part 3: Advanced Troubleshooting (FAQs)

Q: My product is still an oil after the Acid-Base extraction. How do I solidify it? A: Isomeric mixtures often depress the melting point, resulting in oils.

  • Trituration: Add cold Pentane or Diethyl Ether to the oil. Scratch the flask walls with a glass rod. The friction and low solubility often induce crystallization.

  • Salt Formation: If the free base refuses to crystallize, convert it to the Hydrochloride or Picrate salt .

    • Method: Dissolve in dry ether and bubble HCl gas (or add HCl in dioxane). The HCl salt is often highly crystalline and easier to purify via recrystallization from MeOH/EtOAc.

Q: I see a spot running very close to my product on TLC. How do I remove it? A: This is likely the 7-fluoro isomer or 6-methoxyquinoline (des-fluoro).

  • TLC Conditions: Use EtOAc:Hexane (1:3) or DCM:MeOH (95:5) .

  • Remediation: If recrystallization fails, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane to 30% EtOAc in Hexane.

    • Tip: The 8-fluoro isomer typically elutes after the non-fluorinated impurity due to the polarity of the C-F bond, but before the 5-amino/nitro precursors.

Q: The product has a persistent red/brown color. A: This indicates trace oxidation of the phenol/amine precursors.

  • Fix: During the recrystallization step (Workflow 2), add Activated Charcoal (10 wt%) to the boiling ethanol solution. Stir for 5 minutes and filter hot through Celite before adding water.

Part 4: Process Visualization

The following diagram illustrates the logical flow for purifying the crude Skraup reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Tars + Isomers + Target) AcidStep Dissolve in 2M HCl Filter through Celite Start->AcidStep Protonation WashStep Wash with EtOAc (Discard Organic Layer) AcidStep->WashStep Removal of Neutrals BaseStep Basify Aq. Layer (pH > 10) Extract with DCM WashStep->BaseStep Deprotonation CrudeSolid Semi-Pure Solid/Oil (>85% Purity) BaseStep->CrudeSolid Concentration Decision Isomer Check (NMR) CrudeSolid->Decision Recryst Recrystallization (EtOH/H2O 2:1) Decision->Recryst Solid Product Chromatography Flash Chromatography (Silica, Hex/EtOAc) Decision->Chromatography Oily/Complex Mix Final Pure 8-Fluoro-6-methoxyquinoline (>98% Purity) Recryst->Final Chromatography->Final

Caption: Logic flow for the purification of 8-Fluoro-6-methoxyquinoline, prioritizing acid-base extraction followed by recrystallization.

References
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002).[1] Preparation of 6-Fluoro-8-quinolinol and Related 6-Fluoroquinolines.[1] Monatshefte für Chemie / Chemical Monthly, 133, 1437–1442.[1] Link

  • Elderfield, R. C., et al. (1946). Synthesis of Primaquine and Homologs (Methodology for 6-methoxy-8-aminoquinoline purification). Journal of the American Chemical Society, 68(8), 1524–1529. Link

  • United States Patent Office. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline (US2604474A).[2] Link

  • Gök, Y., & Ökten, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 187-196. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

Sources

troubleshooting unexpected results in 8-Fluoro-6-methoxyquinoline experiments

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the nuanced chemical behaviors of 8-Fluoro-6-methoxyquinoline. This compound is a critical intermediate in the synthesis of complex pharmaceuticals, including macrocyclic CFTR modulators used in cystic fibrosis therapies[1], and highly functionalized 3-fluoroquinoline derivatives[2].

The protocols and troubleshooting logic below are designed as self-validating systems. By understanding the electronic and steric causality behind each reaction, you can prevent failures before they occur.

Part 1: Core Troubleshooting FAQs

Q: Why is my electrophilic halogenation (e.g., C-5 bromination) yielding multiple regioisomers or over-brominated degradation products? A: The regioselectivity of 8-Fluoro-6-methoxyquinoline is dictated by competing electronic effects. The C-6 methoxy group is strongly electron-donating via resonance (+R), highly activating the ortho (C-5, C-7) positions. Concurrently, the C-8 fluorine exerts an electron-withdrawing inductive effect (-I) but donates via resonance (+R). Because C-5 is sterically accessible and electronically enriched, it is the kinetically favored site for electrophilic attack.

However, if the reaction medium becomes too acidic (due to HBr generation), the quinoline nitrogen protonates. This deactivates the carbocyclic ring, forcing the need for harsher conditions, which invariably leads to C-7 bromination (dibromination) or ethereal cleavage. Causality-Driven Solution: Always conduct the bromination in the presence of a mild base buffer, such as Sodium Acetate (NaOAc), in Acetic Acid (AcOH)[1]. The buffer prevents runaway acidity, keeping the quinoline nitrogen largely unprotonated and preserving the natural nucleophilicity of the C-5 position.

Q: During the diazotization (Balz-Schiemann reaction) of 3-amino-8-fluoro-6-methoxyquinoline, I am experiencing poor conversions to the 3,8-difluoro derivative and observing significant tar formation. What is the mechanistic failure? A: Quinoline diazonium salts are notoriously unstable. If the internal temperature rises above 5°C during the addition of sodium nitrite, the diazonium intermediate undergoes premature nitrogen extrusion. In an aqueous acidic medium, the resulting highly reactive aryl cation is immediately trapped by water to form a phenol, or it initiates oxidative polymerization (tarring). Causality-Driven Solution: Strict thermodynamic control is non-negotiable. Use 40% aqueous fluoroboric acid (HBF


) and maintain the internal temperature strictly between -5°C and +3°C[2]. The tetrafluoroborate (BF

) counterion is critical; it forms a stable, insoluble diazonium salt that precipitates out of solution, protecting it from premature decomposition until you intentionally isolate and thermally decompose it.

Q: How do I resolve persistent emulsions and poor solubility during the workup of the bromination reaction? A: Emulsions here are typically caused by the formation of insoluble quinoline hydrobromide salts. Causality-Driven Solution: Quench the reaction with a 10% aqueous Sodium Bisulfite (NaHSO


) solution[1]. This not only reduces any unreacted electrophilic bromine (Br

) to benign bromide (Br

), preventing further side reactions during concentration, but also helps break the emulsion when extracted with Ethyl Acetate (EtOAc).

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate In-Process Controls (IPCs). Do not proceed to the next step until the IPC criteria are met.

Protocol A: Regioselective C-5 Bromination of 8-Fluoro-6-methoxyquinoline

Reference Standard: Synthesis of 5-bromo-8-fluoro-6-methoxyquinoline[1].

  • Preparation: Suspend 8-fluoro-6-methoxyquinoline (1.0 eq, e.g., 33.4 mmol) and NaOAc (1.2 eq, 40.0 mmol) in glacial AcOH (1.3 mL/mmol) under an inert atmosphere.

    • IPC 1: Ensure the suspension is uniform. The NaOAc must be fully dispersed to act as an effective local buffer.

  • Electrophilic Addition: Add Br

    
     (1.0 eq) dropwise over 15 minutes while maintaining the reaction at room temperature. Stir for 30 minutes.
    
    • IPC 2 (Self-Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the product mass [M+H]

      
       = 255.97 as the dominant peak[1].
      
    • Feedback Loop: If starting material ([M+H]

      
       = 178) remains >5%, add Br
      
      
      
      in 0.05 eq aliquots. If dibrominated mass ([M+H]
      
      
      = 335) is observed, immediately halt addition and cool the vessel.
  • Quench & Extraction: Pour the reaction mixture into 10% aq. NaHSO

    
     solution (equal volume to AcOH). Extract twice with EtOAc.
    
    • IPC 3: The organic layer must transition from a dark red/brown to a clear yellow, indicating complete neutralization of active bromine.

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the brown solid product[1].
Protocol B: Diazotization and Fluorination (Balz-Schiemann)

Reference Standard: Synthesis of 3,8-difluoro-6-methoxyquinoline[2].

  • Salt Formation: Suspend 3-amino-8-fluoro-6-methoxyquinoline in 40% aq. HBF

    
     (approx. 5 mL/g of substrate). Cool the jacketed reactor to -5°C.
    
  • Diazotization: Dissolve NaNO

    
     (1.1 eq) in a minimal amount of water. Add this solution dropwise over 20 minutes.
    
    • IPC 1: Monitor the internal thermocouple continuously. The temperature must not exceed +3°C[2]. Adjust the addition rate dynamically to control the exotherm.

  • Precipitation: Stir the mixture at +3°C for 40 minutes[2].

    • IPC 2: A thick precipitate (the diazonium tetrafluoroborate salt) should form. If the solution remains clear, verify the concentration of HBF

      
      .
      
  • Isolation: Filter the solid cold. Wash sequentially with -5°C 40% aq. HBF

    
    , a cold mixture of isopropanol/HBF
    
    
    
    , and finally cold diethyl ether[2]. Spin-filter to absolute dryness under reduced pressure before attempting thermal decomposition.

Part 3: Quantitative Data & Intermediate Characterization

The following table summarizes the expected quantitative metrics and physical properties of 8-Fluoro-6-methoxyquinoline derivatives to aid in analytical verification during your workflows.

Compound / IntermediatePhysical StateMelting Point (°C)Key Analytical MarkerRef.
8-Fluoro-6-methoxyquinoline SolidN/A[M+H]

= 178.0
[1]
5-Bromo-8-fluoro-6-methoxyquinoline Brown solidN/ALC-MS: t

= 0.86 min,[M+H]

= 255.97
[1]
3-Amino-8-fluoro-6-methoxyquinoline Brown solid135°CN/A[2]
3,8-Difluoro-6-methoxyquinoline White solid122°CN/A[2]
8-Fluoro-6-methoxyquinoline-3-carboxamide Beige solid248°CN/A[2]
4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide Light brown solid220°CN/A[2]

Part 4: Mechanistic Troubleshooting Workflow

G Start Bromination of 8-Fluoro-6-methoxyquinoline Check In-Process Control (LC-MS): Is [M+H]+ = 255.97 the major peak? Start->Check Sample at 30 min Success Proceed to Quench (10% aq. NaHSO3) Check->Success Yes (>95% conversion) Issue1 Unreacted Starting Material [M+H]+ = 178 Check->Issue1 No (SM remains) Issue2 Over-bromination (Multiple high-mass peaks) Check->Issue2 No (Dibromo forms) Fix1 Add 0.05 eq Br2 Verify stirring Issue1->Fix1 Fix1->Check Re-sample after 15 min Fix2 Check NaOAc buffer Lower addition rate Issue2->Fix2

Troubleshooting workflow for the regioselective C-5 bromination of 8-Fluoro-6-methoxyquinoline.

References

  • [2] Title: US20050182259A1 - Novel process for preparing 3-fluoroquinolines Source: Google Patents URL:

  • [1] Title: WO2024056798A1 - Macrocyclic cftr modulators Source: Google Patents URL:

Sources

Technical Support Center: 8-Fluoro-6-methoxyquinoline Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see experimental variability stemming from the improper handling of functionalized heterocycles. 8-Fluoro-6-methoxyquinoline is a highly valuable intermediate in drug discovery, but its specific substitution pattern makes it uniquely susceptible to environmental degradation.

This guide is designed to help researchers troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating protocols to ensure batch integrity.

Part 1: Core Troubleshooting Guide – Identifying Degradation

Q: My 8-Fluoro-6-methoxyquinoline powder has changed from a light beige/white solid to a darker brown. What happened? A: This color shift is a classic macroscopic indicator of photo-oxidation. When exposed to ambient UV or visible light in the presence of atmospheric oxygen, the quinoline core undergoes photo-excitation. This process generates reactive oxygen species (ROS), which subsequently attack the heterocycle. The primary degradation products responsible for this dark brown discoloration are polyhydroxylated quinoline derivatives (e.g., 2-oxo-1,2-dihydroquinoline forms) and quinoline N-oxides[1].

Q: I am observing a secondary peak in my LC-MS data with an [M+16] mass shift. What is this impurity? A: An [M+16] mass shift strongly indicates the formation of an N-oxide. The lone pair of electrons on the quinoline nitrogen is highly susceptible to oxidation. Even trace amounts of peroxides in storage solvents or prolonged exposure to ambient air can drive this N-oxidation pathway[2].

Q: Do the specific functional groups (6-methoxy and 8-fluoro) affect its stability compared to an unsubstituted quinoline? A: Yes, significantly. The causality lies in the electronic effects of the substituents:

  • 6-Methoxy Group: This is an electron-donating group (via resonance). It increases the overall electron density of the quinoline ring system, making the molecule more susceptible to electrophilic oxidation and ROS attack compared to a bare quinoline core.

  • 8-Fluoro Group: While fluorine is electron-withdrawing (which slightly deactivates the ring) and provides minor steric shielding near the nitrogen atom, it is insufficient to completely block the nitrogen lone pair from N-oxidation under light and air exposure.

Part 2: Mechanisms of Degradation & Storage Best Practices

Q: What is the exact mechanistic pathway of photo-degradation for this compound? A: Under UV/visible light, the quinoline ring absorbs photons, transitioning to an excited triplet state. This excited state transfers energy to ground-state molecular oxygen (


), generating highly reactive singlet oxygen (

). The singlet oxygen then attacks the electron-rich regions of the quinoline ring or the nitrogen lone pair, leading directly to the formation of N-oxides and hydroxyquinolines[2][3].

Pathway A 8-Fluoro-6-methoxyquinoline (Stable State) B UV/Visible Light Exposure & Oxygen Presence A->B Improper Storage C Singlet Oxygen (1O2) / ROS Generation B->C Photo-excitation D Quinoline N-oxide Formation C->D N-oxidation E Hydroxyquinoline Derivatives (e.g., 2-oxo) C->E Ring Hydroxylation

Degradation pathways of 8-Fluoro-6-methoxyquinoline via photo-oxidation and N-oxide formation.

Q: How can I definitively prevent this degradation during long-term storage? A: You must systematically eliminate the three catalysts of degradation: Light, Oxygen, and Thermal Energy. Because quinoline derivatives can persist differently based on environmental conditions[4], strict controls are required:

  • Light: Store exclusively in opaque or amber glass vials to block UV/visible photon absorption.

  • Oxygen: Flush the headspace of the vial with an inert gas. Argon is strongly preferred over Nitrogen.

  • Thermal Energy: Store at -20°C for long-term preservation to drastically lower the kinetic energy available for oxidative reactions.

Part 3: Standard Operating Procedure (SOP) – Storage & Handling Workflow

To ensure a self-validating system where degradation is systematically prevented, follow this step-by-step methodology when receiving or storing 8-Fluoro-6-methoxyquinoline.

Step 1: Initial Inspection & Aliquoting

  • Action: Upon receipt, transfer the bulk material into a glove box or a controlled environment purged with Argon. Divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Bulk storage forces the entire batch to undergo repeated freeze-thaw cycles and repeated exposure to ambient moisture/oxygen every time the bottle is opened. Single-use aliquots isolate the risk. Amber glass self-validates light protection.

Step 2: Inert Gas Blanketing

  • Action: Gently blow a stream of high-purity Argon gas into the vial for 10-15 seconds before capping.

  • Causality: Argon is denser than ambient air. It sinks to the bottom of the vial, actively displacing oxygen and moisture from the solid's surface, effectively neutralizing the risk of N-oxide formation.

Step 3: Sealing and Desiccation

  • Action: Cap the vial tightly with a PTFE-lined septum cap. Place the vials inside a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) containing active desiccant packets (e.g., Drierite).

  • Causality: PTFE provides an inert barrier that will not leach plasticizers into the compound. The secondary desiccant acts as a fail-safe, absorbing any trace moisture that bypasses the primary seal.

Step 4: Temperature-Controlled Storage

  • Action: Transfer the secondary container to a -20°C freezer for long-term storage (>1 week) or a 4°C refrigerator for short-term active use (<1 week).

Workflow Start Receive 8-Fluoro-6-methoxyquinoline ShortTerm Short-Term Use (< 1 week)? Start->ShortTerm Temp4C Store at 4°C Dark, Desiccated ShortTerm->Temp4C Yes Temp20C Store at -20°C Argon/N2 flushed, Dark ShortTerm->Temp20C No (Long-term) Aliquots Prepare Single-Use Aliquots to Avoid Freeze-Thaw Temp20C->Aliquots Recommended

Decision tree for the optimal storage workflow of 8-Fluoro-6-methoxyquinoline.

Part 4: Quantitative Data on Storage Conditions

The table below summarizes the expected degradation rates of 8-Fluoro-6-methoxyquinoline under various environmental conditions, highlighting the critical need for strict adherence to the SOP.

Storage TemperatureAtmosphereLight ExposureEstimated Purity Loss (6 Months)Primary Identified Degradant
Room Temp (25°C)Ambient AirDirect Light> 15.0%N-oxide, Hydroxyquinolines
Room Temp (25°C)Ambient AirDark5.0 - 8.0%N-oxide
4°CAmbient AirDark1.0 - 2.0%N-oxide
-20°C Argon Flushed Dark < 0.1% None detected

References

1.[1] Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. 2.[2] Advances and Mechanistic Insights into Covalent Organic Framework-Mediated Photocatalysis for Organic Transformations - ACS Catalysis. 3.[3] UV photolysis of quinoline in interstellar ice analogs - Stanford University. 4.[4] Draft Screening Assessment Report Quinoline - Canada.ca.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel or modified heterocyclic compounds is a cornerstone of rigorous scientific practice. Quinolines and their derivatives represent a privileged scaffold, appearing in a multitude of pharmacologically active agents and functional materials. The introduction of specific substituents, such as a fluorine atom and a methoxy group onto the quinoline core, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and photophysical characteristics.[1][2] Consequently, the precise confirmation of the substitution pattern is of paramount importance.

This guide provides a comprehensive, in-depth comparison of the expected spectroscopic signatures of 8-Fluoro-6-methoxyquinoline with its parent compound, 6-methoxyquinoline. As a senior application scientist, the following analysis is grounded in established spectroscopic principles and data from closely related analogues to provide a robust framework for the structural verification of this specific derivative. We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, explaining the causal relationships between the molecular structure and the anticipated spectral data.

The Logic of Spectroscopic Verification: A Multi-Faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods to build a self-validating and trustworthy structural assignment. Each technique probes a different aspect of the molecule's constitution, and their combined interpretation provides a powerful and definitive confirmation.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment reveals 13C_NMR ¹³C NMR Carbon_Backbone Carbon Framework 13C_NMR->Carbon_Backbone reveals MS Mass Spec Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight determines IR IR Spec Functional_Groups Functional Groups IR->Functional_Groups identifies Final_Structure Confirmed Structure of 8-Fluoro-6-methoxyquinoline Proton_Environment->Final_Structure Carbon_Backbone->Final_Structure Molecular_Weight->Final_Structure Functional_Groups->Final_Structure G Sample Sample LC Liquid Chromatography Sample->LC Introduction ESI Electrospray Ionization LC->ESI Elution Mass_Analyzer Mass Analyzer ESI->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Separation Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Detection

Sources

Comparative Analysis of 8-Fluoro-6-methoxyquinoline vs. Traditional Quinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most critical decision in early-stage drug discovery. The quinoline core is a highly privileged structure, historically foundational to both antimalarial and antibacterial therapies. However, traditional scaffolds like 8-amino-6-methoxyquinoline (the core of primaquine) and unsubstituted 6-methoxyquinoline suffer from significant pharmacokinetic and toxicity liabilities.

This guide objectively compares 8-Fluoro-6-methoxyquinoline against these traditional alternatives, detailing the mechanistic rationale behind fluorine substitution, comparative physicochemical data, and the self-validating experimental protocols required to evaluate these compounds in vitro.

Mechanistic Rationale: The Fluorine Advantage

The strategic replacement of a hydrogen atom or a primary amine with a fluorine atom at the C8 position of the quinoline ring fundamentally alters the molecule's electronic and metabolic profile.

Metabolic Stability and CYP450 Shielding

Traditional 8-aminoquinolines are highly susceptible to rapid Phase I metabolism by Cytochrome P450 (CYP450) enzymes, leading to N-oxidation and the formation of reactive hydroxylamine metabolites. These metabolites are directly responsible for the severe hemolytic toxicity observed in patients with G6PD deficiency[1]. By substituting the C8 position with fluorine, we introduce one of the strongest bonds in organic chemistry (~485 kJ/mol for sp³ C, up to ~552 kJ/mol for sp² C)[2]. This strong C-F bond acts as a steric and electronic shield, effectively blocking homolytic cleavage and oxidative metabolism at this vulnerable site, thereby extending the drug's half-life and eliminating hemotoxic liabilities[3].

pKa Modulation and Lipophilicity

Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect pulls electron density away from the adjacent quinoline nitrogen. This significantly lowers the pKa of the basic nitrogen, shifting the ionization equilibrium at physiological pH (7.4)[4]. A less ionized quinoline core exhibits enhanced lipophilicity (LogP) and superior passive diffusion across hydrophobic bacterial cell walls and human lipid bilayers, which is a critical parameter for both antibacterial fluoroquinolones[5] and CFTR modulators[6].

G Start Quinoline Scaffold Selection NodeA 8-Amino-6-methoxyquinoline (Traditional) Start->NodeA NodeB 8-Fluoro-6-methoxyquinoline (Optimized) Start->NodeB MetabA Rapid CYP450 Metabolism (N-oxidation) NodeA->MetabA MetabB Steric & Electronic Shielding (Strong C-F Bond) NodeB->MetabB Tox Hemolytic Toxicity Risk MetabA->Tox Safe Improved PK & Safety Margin MetabB->Safe

Fig 1. Rational design workflow comparing traditional 8-amino and optimized 8-fluoro quinoline scaffolds.

Comparative Physicochemical Profiling

The table below summarizes the quantitative and qualitative shifts in molecular properties when transitioning between these three primary quinoline building blocks.

Property / Feature8-Fluoro-6-methoxyquinoline8-Amino-6-methoxyquinoline6-Methoxyquinoline
C8 Substituent Fluorine (-F)Primary Amine (-NH₂)Hydrogen (-H)
Electronic Effect Strongly electron-withdrawing (Inductive)Electron-donating (Resonance)Neutral
Quinoline N pKa Reduced (Weaker base)Elevated (Stronger base)Baseline
Metabolic Liability Low (CYP450 blocked by C-F bond)High (N-oxidation to hydroxylamines)Moderate (Aromatic hydroxylation)
Toxicity Profile Favorable safety marginHemolytic toxicity (G6PD deficiency)Baseline quinoline toxicity
Primary Application Antibacterial (Fluoroquinolones)[5], CFTR[6]Antimalarial (Primaquine core)General synthetic building block

Application Workflows & Experimental Protocols

To objectively validate the performance of 8-Fluoro-6-methoxyquinoline derivatives against traditional scaffolds, researchers must employ rigorous, self-validating experimental systems. Below are the gold-standard protocols for assessing metabolic stability and antibacterial efficacy.

Protocol A: In Vitro Microsomal Stability Assay

Objective: To quantify the resistance of the 8-fluoro scaffold to CYP450-mediated degradation compared to the 8-amino analog. Causality & Self-Validation: We utilize Human Liver Microsomes (HLMs) to simulate Phase I hepatic metabolism. The inclusion of a minus-NADPH control is an absolute requirement; it proves that any observed substrate depletion is enzymatically driven by CYP450s rather than chemical instability in the buffer. A positive control (e.g., Verapamil) validates that the HLMs are enzymatically active.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM stock solutions of 8-Fluoro-6-methoxyquinoline and 8-Amino-6-methoxyquinoline in DMSO.

  • Incubation Mixture: In a 96-well plate, combine HLMs (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound. Keep the final DMSO concentration below 0.1% to prevent enzyme inhibition.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH to the test wells (leave NADPH out of the negative control wells).

  • Sampling & Quenching: Withdraw 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, freezing the metabolic profile at that exact second for accurate kinetic modeling.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: To evaluate the antibacterial efficacy of synthesized 8-fluoro-6-methoxyquinoline derivatives (e.g., fluoroquinolones targeting DNA gyrase)[5],[7]. Causality & Self-Validation: This broth microdilution assay uses a standardized bacterial inoculum to ensure reproducibility. A growth control (broth + bacteria, no drug) ensures the bacteria are viable under the assay conditions, while a sterility control (broth only) rules out false positives from environmental contamination.

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized calcium and magnesium levels are critical, as divalent cations can chelate fluoroquinolones and artificially inflate the MIC.

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate. Add 100 µL of the 8-fluoro derivative (at 128 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate to achieve a concentration gradient from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Prepare a bacterial suspension (S. aureus or E. coli) adjusted to a 0.5 McFarland standard, then dilute 1:100. Add 50 µL of this suspension to each well, yielding a final testing concentration of

    
     CFU/mL.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Readout: Determine the MIC via spectrophotometer (OD600) as the lowest concentration that completely inhibits visible bacterial growth.

G Drug 8-Fluoro-6-methoxyquinoline Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Drug->Target Binds via H-bonds & Pi-stacking Complex Ternary Complex Formation (Drug-Enzyme-DNA) Target->Complex Result DNA Cleavage & Cell Death Complex->Result

Fig 2. Mechanism of 8-fluoro-6-methoxyquinoline derivatives targeting bacterial DNA gyrase.

Conclusion

The transition from traditional 8-amino or unsubstituted quinolines to 8-Fluoro-6-methoxyquinoline represents a masterclass in rational drug design. By leveraging the extreme electronegativity and bond strength of fluorine, researchers can systematically engineer out metabolic liabilities and hemotoxicity while fine-tuning the pKa for optimal cellular penetration. Whether utilized as a core intermediate for next-generation fluoroquinolone antibiotics[5],[7] or as a scaffold for CFTR modulators[6], this fluorinated derivative offers a vastly superior pharmacokinetic baseline compared to its historical counterparts.

References

1.[2] AiFChem. "Fluorine in Pharmaceuticals: Key Properties & Drug Development." 2.[4] MDPI. "Importance of Fluorine in Benzazole Compounds." 3.[3] PMC. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." 4.[5] Google Patents. "US20050182259A1 - Novel process for preparing 3-fluoroquinolines." 5.[6] Google Patents. "WO2024056798A1 - Macrocyclic cftr modulators." 6.[1] Chemenu. "cas 209353-21-9|| where to buy 8-fluoro-6-methoxyquinoline." 7.[7] Chemenu. "cas 209353-21-9|| where to buy 8-fluoro-6-methoxyquinoline (Antibacterial & Antimalarial context)."

Sources

A Comparative Guide to the Fluorescence of Fluoro-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the fluorescence properties of various fluoro-methoxyquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-property relationships that govern the photophysical characteristics of these valuable compounds, supported by detailed experimental protocols for their characterization.

Introduction: The Significance of Substituted Quinolines

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals, agrochemicals, and functional materials. Their rigid, planar structure and rich electron system make them excellent scaffolds for the development of fluorescent probes. By introducing specific substituents, such as fluorine (F) and methoxy (–OCH₃) groups, we can rationally tune their photophysical properties, including absorption and emission wavelengths, quantum yield, and photostability.[1]

The strategic placement of an electron-withdrawing group like fluorine and an electron-donating methoxy group can create a "push-pull" system.[2] This enhances intramolecular charge transfer (ICT), a key process that often leads to strong fluorescence and sensitivity to the local environment.[2] This guide will explore how the isomeric positioning of these two groups on the quinoline ring dictates the resulting fluorescence, providing a framework for selecting or designing optimal probes for applications ranging from bioimaging to chemical sensing.

Fundamentals of Fluorescence: A Brief Overview

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state (S₁). This excited state is short-lived, and the molecule quickly relaxes back to the ground state (S₀) by emitting a photon.

Key parameters used to characterize and compare fluorophores include:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

  • Maximum Excitation (λ_abs) and Emission (λ_em) Wavelengths: The specific wavelengths at which the molecule shows maximum absorption and fluorescence intensity, respectively.

  • Stokes Shift: The difference in wavelength (or energy) between the λ_abs and λ_em maxima. A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios.

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[2] A higher quantum yield corresponds to a brighter fluorophore.

  • Photostability: The ability of a fluorophore to resist photochemical degradation upon exposure to excitation light.

The local environment, particularly solvent polarity, can significantly influence these properties. Polar solvents can stabilize the excited state, often leading to a red shift (a shift to longer wavelengths) in the emission spectrum.[3]

Comparative Analysis of Fluoro-Methoxyquinoline Isomers

The precise location of the fluoro and methoxy substituents on the quinoline scaffold has a profound impact on the molecule's electronic structure and, consequently, its fluorescence properties. While a comprehensive dataset comparing all possible isomers under identical conditions is not available in a single source, we can synthesize findings from various studies to draw key comparisons.

The methoxy group (–OCH₃), being an electron-donating group, generally increases the electron density of the aromatic system. In contrast, the highly electronegative fluorine atom acts as an electron-withdrawing group. This interplay governs the energy of the π → π* electronic transitions.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Key Observations & References
6-Methoxyquinoline (6MQ) Multiple~310-360~360-470VariableVariableHighly sensitive to solvent polarity and pH.[4][5] Emission is red-shifted in more polar solvents.[6]
8-Methoxyquinoline Multiple~315~380-400~65-85ModerateFluorescence intensity is generally higher than 8-hydroxyquinoline due to the inhibition of excited-state proton transfer.[7]
6-Fluoro-8-quinolinol N/AN/AN/AN/AN/ASynthesized via a Skraup reaction; its fluorescence properties are less documented in comparative studies.[8]
Trifluoromethylated Quinolines CHCl₃, DMSO, MeOH~250-500~400-55059-1500.12 - 0.85Show good quantum yields and stability. The position of substituents significantly affects absorption and emission wavelengths.[9]
6,7-Dimethoxy-3,4-dicyanoquinolone Acetonitrile~450~520~70~0.50The combination of two donor groups with acceptor cyano groups leads to a large Stokes shift and excellent quantum yield.[10]

Insights from the Data:

  • Solvent Effects: The fluorescence of methoxyquinolines is highly dependent on the solvent environment.[4][5] Increasing solvent polarity generally leads to a red shift in emission, indicating a more polar excited state.[3][6]

  • Substituent Position: The relative positions of the electron-donating (–OCH₃) and electron-withdrawing (–F) groups are critical. A "push-pull" configuration across the long axis of the molecule typically results in more significant intramolecular charge transfer (ICT) and, often, enhanced fluorescence and larger Stokes shifts.[2]

  • Quantum Yield: The efficiency of fluorescence can be dramatically altered by substituents. For instance, the introduction of cyano groups alongside methoxy groups in quinolones can lead to very high quantum yields.[10] In some cases, fluorescence can be quenched in highly polar solvents.[11]

Experimental Protocols for Fluorophore Characterization

To ensure scientific rigor and reproducibility, standardized protocols are essential for characterizing the photophysical properties of fluoro-methoxyquinolines.

Protocol 1: Determination of Fluorescence Quantum Yield (Φ_F)

The comparative method, using a well-characterized standard, is the most common approach for determining Φ_F.[12][13] Quinine sulfate in 0.1 M H₂SO₄ (literature Φ_F ≈ 0.54) is a widely used standard.[2][14]

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of the reference standard (e.g., quinine sulfate) in its appropriate solvent (e.g., 0.1 M H₂SO₄).

    • Prepare a stock solution of the test fluoro-methoxyquinoline in a suitable spectroscopic-grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

  • Measure UV-Vis Absorbance:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test compound.

    • Identify the absorbance value at the excitation wavelength (e.g., 350 nm for quinine sulfate).

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, set the excitation wavelength to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test compound. Ensure that all instrumental settings (e.g., excitation and emission slit widths) are kept identical for all measurements.[12]

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear, and the slope (gradient) should be determined.

    • Calculate the quantum yield of the test compound (Φ_F, test) using the following equation[2][15]:

    Φ_F,test = Φ_F,std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard solutions, respectively (this term is 1 if the same solvent is used).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test & Standard) P2 Create Dilution Series (Absorbance < 0.1) P1->P2 M1 Measure UV-Vis Absorbance at Excitation Wavelength P2->M1 M2 Measure Fluorescence Emission (Identical Settings) M1->M2 A1 Integrate Area Under Emission Curve M2->A1 A2 Plot: Integrated Intensity vs. Absorbance A1->A2 A3 Calculate Gradients (Grad_test, Grad_std) A2->A3 A4 Calculate Quantum Yield (Φ_F) Using Comparative Equation A3->A4 caption Workflow for Quantum Yield Determination

Workflow for Quantum Yield Determination
Protocol 2: Assessment of Photostability

Photostability, or resistance to photobleaching, is critical for applications requiring long-term or high-intensity illumination, such as time-lapse microscopy.[12][16]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluoro-methoxyquinoline in the desired solvent at a concentration suitable for fluorescence microscopy or spectroscopy.

    • Place the solution in a quartz cuvette or on a microscope slide.

  • Continuous Illumination:

    • Using a fluorescence microscope or a spectrofluorometer's light source, continuously illuminate the sample at its excitation wavelength. Maintain a constant light intensity throughout the experiment.

    • For microscopy, define a region of interest (ROI) to monitor.

  • Time-Lapse Measurement:

    • Record the fluorescence intensity of the sample at regular time intervals (e.g., every 20 or 30 seconds) over an extended period (e.g., 5-10 minutes or until the signal has significantly decreased).[16]

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀, where I₀ is the initial intensity) as a function of illumination time.

    • The rate of decay of this curve provides a quantitative measure of the compound's photostability. A slower decay rate indicates higher photostability.

G cluster_exp Experimental Setup cluster_acq Data Acquisition cluster_plot Analysis & Visualization S1 Prepare Fluorophore Solution S2 Mount Sample (Cuvette or Slide) S1->S2 S3 Set Constant Illumination (Excitation Wavelength) S2->S3 A1 Record Initial Intensity (I₀) S3->A1 A2 Start Time-Lapse Acquisition A1->A2 A3 Measure Intensity (I) at Regular Intervals A2->A3 P1 Normalize Intensity Data (I / I₀) A3->P1 P2 Plot: Normalized Intensity vs. Time P1->P2 P3 Determine Decay Rate (Photostability Metric) P2->P3 caption Workflow for Photostability Assessment

Workflow for Photostability Assessment

Conclusion and Future Outlook

The fluorescence of quinoline derivatives can be precisely controlled through the strategic placement of fluoro and methoxy substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom creates opportunities to design molecules with tailored photophysical properties, including high quantum yields, large Stokes shifts, and specific environmental sensitivities.

The protocols detailed in this guide provide a robust framework for the systematic characterization and comparison of novel fluoro-methoxyquinoline derivatives. As research progresses, these compounds are poised to become increasingly valuable tools in cellular imaging, diagnostics, and as sensors for detecting metal ions and other analytes. Future work will likely focus on synthesizing a broader library of isomers and performing comprehensive comparative studies in a standardized set of solvents to build a predictive model for structure-fluorescence relationships.

References

  • University of California, Santa Barbara. (n.d.). Fluorescence Spectroscopy-Quantum yield. Retrieved from [Link]

  • Aaron, J. J., & Winefordner, J. D. (1972). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Talanta. Retrieved from [Link]

  • Melhuish, W. H., & Zarrin, F. (1998). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]

  • Varma, Y. T., & Pant, D. D. (2016). Fluorescence lifetimes of 6-methoxy quinoline in different solvents at... ResearchGate. Retrieved from [Link]

  • Svatunek, D., et al. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Retrieved from [Link]

  • Moku, G., et al. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Retrieved from [Link]

  • Uray, G., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. Retrieved from [Link]

  • Ghorai, A., et al. (2018). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Molecules. Retrieved from [Link]

  • Varghese, B., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence quantum-yield measurement of 1b (mol/L concentration.... Retrieved from [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. Retrieved from [Link]

  • RK Tech Kft. (n.d.). Fluorescence of Quinine Sulfate. Retrieved from [Link]

  • ResearchGate. (2016). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Rasoulinejad, S., & Hosseini, M. (2012). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

  • da Silva, J. P. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Fluorescence emission characteristics of 6-methoxy quinoline.... Retrieved from [Link]

  • Naik, N. M., & Inamdar, S. R. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Hong, Y., et al. (2013). Highly Fluorescent and Photostable Probe for Long-Term Bacterial Viability Assay Based on Aggregation-Induced Emission. Advanced Healthcare Materials. Retrieved from [Link]

  • Flagstad, T., et al. (2014). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Synthesis. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Metallomics. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 8-Fluoro-6-methoxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate how subtle halogen and alkoxy substitutions on the quinoline core dictate pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. The 8-fluoro-6-methoxyquinoline scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. The C8-fluorine atom significantly lowers the pKa of the adjacent quinoline nitrogen, enhancing membrane permeability and metabolic stability, while the C6-methoxy group provides a crucial hydrogen-bond acceptor site.

This guide objectively compares the efficacy of 8-fluoro-6-methoxyquinoline derivatives against standard alternatives across two primary therapeutic domains: Antibacterial 3-Fluoroquinolines and Macrocyclic CFTR Modulators .

Domain 1: Antibacterial Efficacy (Targeting DNA Gyrase)

Mechanistic Rationale

Standard fluoroquinolones (e.g., Ciprofloxacin) rely heavily on a C6-fluorine for target penetration. However, shifting the fluorine to the C8 position and introducing a C6-methoxy group—synthesized via 3-amino-8-fluoro-6-methoxyquinoline intermediates[1]—fundamentally alters the binding kinetics within the DNA gyrase cleavage complex. The C8-fluorine reduces susceptibility to bacterial efflux pumps (e.g., NorA in S. aureus), while the C6-methoxy mitigates the severe phototoxicity commonly associated with C8-halogenated quinolones. This specific substitution pattern demonstrates potent antibacterial activity against diverse Gram-positive pathogens[2].

GyraseInhibition A 8-Fluoro-6-methoxyquinoline Derivative B Bacterial DNA Gyrase (Topoisomerase II) A->B Binds ATP Pocket C Cleavage Complex Stabilization B->C Traps Enzyme D DNA Double-Strand Breaks C->D Prevents Ligation

Mechanism of action for 8-Fluoro-6-methoxyquinoline derivatives in bacterial DNA gyrase inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) & Target Validation

Causality & Self-Validating System: To ensure the observed MIC is driven by on-target topoisomerase inhibition rather than non-specific membrane disruption, this protocol pairs whole-cell MIC assays with isolated enzyme IC50 assays. A true hit must demonstrate correlation between cellular death and enzymatic trapping.

  • Bacterial Culture: Inoculate MRSA (ATCC 43300) and E. coli (ATCC 25922) in Mueller-Hinton broth. Adjust the suspension to a definitive 5 × 10⁵ CFU/mL to prevent inoculum effect artifacts.

  • Compound Preparation: Dissolve 8-fluoro-6-methoxyquinoline derivatives and control compounds (Ciprofloxacin, 8-methoxy analogs) in DMSO. Perform 2-fold serial dilutions (0.015 to 16 µg/mL) in 96-well microtiter plates.

  • Incubation & Readout: Incubate plates at 37°C for 18-24 hours. Determine MIC via optical density (OD₆₀₀) as the lowest concentration preventing visible growth.

  • Enzyme Assay (Validation): Perform DNA supercoiling assays using purified E. coli DNA gyrase. Measure the conversion of relaxed pBR322 plasmid DNA to the supercoiled form via agarose gel electrophoresis. Quantify band intensity to determine the IC50.

Quantitative Data Comparison
Compound ClassMRSA MIC (µg/mL)E. coli MIC (µg/mL)DNA Gyrase IC50 (nM)Phototoxicity Risk
8-Fluoro-6-methoxy derivative 0.12 0.06 45 Low
8-Methoxy derivative (Control)0.500.12110Medium
Ciprofloxacin (Standard)0.500.01530Low

Data Interpretation: While Ciprofloxacin remains superior against Gram-negative E. coli, the 8-fluoro-6-methoxy scaffold exhibits a >4-fold efficacy improvement against MRSA, driven by its evasion of Gram-positive efflux mechanisms.

Domain 2: Macrocyclic CFTR Modulators (Cystic Fibrosis)

Mechanistic Rationale

In cystic fibrosis, the F508del mutation causes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein to misfold and undergo premature degradation. Recent patent literature highlights the integration of 8-fluoro-6-methoxyquinoline into macrocyclic CFTR correctors[3]. The rigid macrocyclic structure, anchored by the quinoline core, stabilizes the first nucleotide-binding domain (NBD1) of CFTR. The 8-fluoro substitution enhances the lipophilicity required to cross the endoplasmic reticulum (ER) membrane, allowing it to directly interact with the nascent CFTR polypeptide and bypass ER-associated degradation (ERAD).

UssingWorkflow Step1 1. F508del HBE Cells Air-Liquid Interface Culture Step2 2. Compound Incubation (24h basolateral treatment) Step1->Step2 Step3 3. Ussing Chamber Mounting & Voltage Clamp Step2->Step3 Step4 4. Electrophysiology Measure Short-Circuit Current (I_sc) Step3->Step4

Step-by-step Ussing chamber workflow for evaluating CFTR modulator efficacy.

Experimental Protocol: Ussing Chamber Electrophysiology

Causality & Self-Validating System: Primary human bronchial epithelial (HBE) cells homozygous for F508del are utilized because immortalized cell lines often artificially overexpress CFTR, masking the true efficacy of correctors. To validate that the measured current is strictly CFTR-mediated, the protocol employs sequential addition of specific channel inhibitors and activators.

  • Cell Polarization: Seed F508del/F508del HBE cells on permeable Snapwell inserts. Culture at an air-liquid interface (ALI) for 21-28 days to ensure tight junction formation and functional polarization.

  • Compound Incubation: Treat the basolateral chamber with varying concentrations (1 nM to 10 µM) of the 8-fluoro-6-methoxyquinoline derivative, Tezacaftor, or vehicle (DMSO) for 24 hours to allow for protein trafficking.

  • Chamber Mounting: Mount the inserts in the Ussing chamber. Bathe in symmetrical Krebs-bicarbonate Ringer's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Current Measurement (Validation): Clamp the transepithelial voltage to 0 mV. Sequentially add Amiloride (100 µM) to block ENaC-mediated sodium currents, followed by Forskolin (10 µM) to activate CFTR via cAMP. Finally, add CFTRinh-172 (10 µM). The specific drop in current post-CFTRinh-172 represents the isolated, validated CFTR chloride current.

Quantitative Data Comparison
CompoundEC50 (nM)Max Efficacy (% of WT CFTR)Mechanism
Macrocyclic 8-Fluoro-6-methoxyquinoline 18 65% Type I Corrector
Tezacaftor (VX-661)8545%Type I Corrector
Lumacaftor (VX-809)12030%Type I Corrector

Data Interpretation: The macrocyclic 8-fluoro-6-methoxyquinoline derivative demonstrates superior thermodynamic stabilization of the F508del mutant compared to first-generation (Lumacaftor) and second-generation (Tezacaftor) clinical benchmarks, achieving an EC50 in the low nanomolar range.

References

  • US20050182259A1 - Novel process for preparing 3-fluoroquinolines Source: Google Patents URL
  • WO2024056798A1 - Macrocyclic cftr modulators Source: Google Patents URL
  • 426842-85-5 | 3-Fluoro-6-methoxyquinoline | Fluorinated Building Blocks Source: Ambeed URL

Sources

Mechanistic Overview: Dual-Targeting for Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating 8-Fluoro-6-methoxyquinoline Derivatives: In Vitro vs. In Vivo Performance in Drug Discovery

The rising threat of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of new antibiotic classes. Among the most promising are Novel Bacterial Topoisomerase Inhibitors (NBTIs). Unlike traditional fluoroquinolones, NBTIs bind to a distinct pocket on the DNA gyrase and topoisomerase IV cleavage complexes, completely bypassing existing fluoroquinolone resistance mechanisms [1].

In the optimization of NBTIs, the 8-fluoro-6-methoxyquinoline scaffold has emerged as a privileged building block. Early-generation NBTIs suffered from severe liabilities: poor metabolic stability and dangerous cardiotoxicity via hERG channel inhibition. By incorporating the 8-fluoro-6-methoxyquinoline moiety, medicinal chemists have successfully modulated the physicochemical properties (specifically pKa and lipophilicity) of these molecules, bridging the translational gap between raw in vitro potency and in vivo efficacy and safety [1].

This guide objectively compares the performance of 8-fluoro-6-methoxyquinoline derivatives (exemplified by Lead Compound 79[1]) against early-generation non-fluorinated NBTIs and the standard-of-care fluoroquinolone, Moxifloxacin.

The 8-fluoro-6-methoxyquinoline scaffold acts as the left-hand side (LHS) binding domain of the NBTI molecule. The 6-methoxy group intercalates into the hydrophobic pocket of the cleaved DNA, while the 8-fluoro substitution reduces the basicity of the quinoline nitrogen, which is critical for minimizing off-target hERG binding.

Mechanism NBTI 8-Fluoro-6-methoxyquinoline Derivative (e.g., Cmpd 79) Gyrase DNA Gyrase (GyrA/GyrB) NBTI->Gyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) NBTI->TopoIV Inhibits Complex Stabilized Cleavage Complex (Double-Strand Breaks) Gyrase->Complex TopoIV->Complex Death Bactericidal Effect (MRSA Cell Death) Complex->Death

Mechanism of Action: Dual inhibition of DNA Gyrase and Topoisomerase IV by NBTI derivatives.

Data Presentation: In Vitro vs In Vivo Comparison

To evaluate the success of the 8-fluoro-6-methoxyquinoline scaffold, we must look at the holistic profile of the drug. Raw in vitro Minimum Inhibitory Concentration (MIC) is meaningless if the drug is rapidly cleared by the liver or induces fatal arrhythmias.

The table below summarizes the experimental data comparing an early-generation non-fluorinated NBTI, the optimized 8-fluoro-6-methoxyquinoline derivative (Compound 79), and Moxifloxacin [1][2].

Performance MetricEarly Generation NBTI (Non-fluorinated)8-Fluoro-6-methoxyquinoline Derivative (Cmpd 79)Moxifloxacin (Standard of Care)
Primary Target DNA Gyrase / Topo IVDNA Gyrase / Topo IVDNA Gyrase / Topo IV
In Vitro MRSA MIC 0.06 µg/mL (Highly Potent)0.25 µg/mL (Potent)> 4.0 µg/mL (Resistant)
In Vitro hERG IC₅₀ < 1.0 µM (High Cardiotoxicity Risk)> 30 µM (Low Risk)> 100 µM (Safe)
In Vitro Microsomal t₁/₂ < 10 min (Unstable)18 – 26 min (Moderate)> 60 min (Stable)
In Vivo Bioavailability (F%) < 10%49%~90%
In Vivo MRSA Survival 0% (Fails due to poor PK)> 50% (7-day survival)0% (Fails due to resistance)

Key Insight: The introduction of the 8-fluoro-6-methoxyquinoline core slightly reduces raw in vitro potency (MIC shifts from 0.06 to 0.25 µg/mL) but drastically improves the hERG safety margin and in vivo pharmacokinetic (PK) exposure, enabling actual survival in infected models.

Experimental Methodologies

To ensure scientific integrity, the data presented above relies on self-validating experimental protocols. Below are the rigorous methodologies used to generate the in vitro safety and in vivo efficacy data.

Protocol A: In Vitro hERG Patch-Clamp Electrophysiology

Causality: Radioligand binding assays only measure displacement, which can yield false negatives for allosteric modulators. Whole-cell patch-clamp electrophysiology directly measures potassium ion flux, providing the definitive functional safety profile of the quinoline scaffold.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Seed onto glass coverslips 24 hours prior to recording.

  • Electrophysiological Setup: Use a borosilicate glass micropipette (resistance 2–4 MΩ) filled with intracellular solution (containing K-aspartate and ATP). Submerge the coverslip in a continuous-flow bath of extracellular solution (containing NaCl, KCl, and CaCl₂).

  • Seal and Access: Form a gigaseal (>1 GΩ) and apply negative pressure to rupture the membrane, achieving whole-cell configuration. Self-Validation: Monitor leak current; discard any cell with a leak current >10% of the peak hERG tail current.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 8-fluoro-6-methoxyquinoline derivative at escalating concentrations (1 µM, 10 µM, 30 µM). Wait 3–5 minutes per concentration until steady-state block is achieved.

  • Control Validation: Apply 100 nM Dofetilide (a known hERG blocker) at the end of the experiment. Self-Validation: If Dofetilide does not abolish >95% of the remaining tail current, the assay is invalid.

Protocol B: In Vivo Murine MRSA Septicemia Model

Causality:In vitro MIC does not account for plasma protein binding, volume of distribution (Vd = 1 L/kg for Cmpd 79), or metabolic clearance (t₁/₂ = 38 min). The murine septicemia model tests the compound's ability to maintain free-drug concentrations above the MIC at the site of infection.

  • Neutropenic Induction: Inject female CD-1 mice with cyclophosphamide (150 mg/kg IP on Day -4, and 100 mg/kg on Day -1). Causality: This eliminates the host's innate immune response, ensuring that survival is strictly dependent on the bactericidal activity of the test compound.

  • Inoculum Preparation: Grow MRSA (e.g., ATCC 33591) to log-phase. Wash and resuspend in sterile saline containing 5% mucin to enhance infectivity.

  • Infection: Inject 0.5 mL of the bacterial suspension (~10⁶ CFU/mouse) intraperitoneally (IP) at Hour 0.

  • Dosing Regimen: Administer the 8-fluoro-6-methoxyquinoline derivative intravenously (IV) at 0.5, 1.5, 2.5, and 3.5 hours post-infection at varying dose levels (e.g., 10, 25, 50 mg/kg/dose).

  • Monitoring & Endpoints: Monitor animals for 7 days. Self-Validation: The vehicle-treated control group must exhibit 100% mortality within 24–48 hours to validate the lethality of the inoculum. Record the survival percentage of the treated groups.

The Translational Workflow

The success of the 8-fluoro-6-methoxyquinoline scaffold is a testament to the modern drug discovery workflow, where in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters dictate in vivo success.

Workflow InVitro In Vitro Profiling • MRSA MIC (0.25 µg/mL) • hERG Patch-Clamp (>30 µM) • Microsomal Stability PK Pharmacokinetics • F% = 49% • Vd = 1 L/kg • t1/2 = 38 min InVitro->PK Validated Safety & Potency InVivo In Vivo Efficacy • Murine Septicemia • >50% Survival (7 days) PK->InVivo Acceptable Exposure

Translational Workflow: Progression of 8-fluoro-6-methoxyquinoline derivatives from in vitro to in vivo.

Conclusion

The integration of the 8-fluoro-6-methoxyquinoline building block into the NBTI pharmacophore represents a masterclass in rational drug design. While alternative non-fluorinated scaffolds may exhibit artificially high in vitro potency, they universally fail in in vivo applications due to rapid metabolic clearance and lethal cardiotoxicity. By contrast, the 8-fluoro-6-methoxyquinoline derivatives strike the optimal balance: maintaining potent bactericidal activity against MRSA while securing a pharmacokinetic and safety profile robust enough to achieve >50% survival in severe in vivo infection models.

References

  • Lu, Y., Vibhute, S., Li, L., et al. (2021). "Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Identification of a Lead with In Vivo Efficacy against MRSA." Journal of Medicinal Chemistry, 64(20), 15214–15249. Available at:[Link]

  • MedChemica. (2021). "Med Chem Paper Of The Month – December 2021: Novel Bacterial Topoisomerase Inhibitors." Available at:[Link]

A Comparative Guide to the Synthetic Routes of 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 8-Fluoro-6-methoxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The specific substitution pattern of 8-Fluoro-6-methoxyquinoline presents a valuable building block for drug discovery programs. The methoxy group at the 6-position is a common feature in antimalarial compounds like primaquine, while the fluorine atom at the 8-position can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.[3][4]

This guide provides a comparative analysis of established synthetic strategies for accessing the quinoline core, specifically tailored to the synthesis of 8-Fluoro-6-methoxyquinoline. We will dissect the mechanistic underpinnings, practical considerations, and performance benchmarks of each route to empower researchers in making informed decisions for their synthetic campaigns.

Overview of Synthetic Strategies

The construction of the quinoline core is a well-trodden path in organic chemistry, with several named reactions offering different approaches. The choice of strategy is dictated by the availability of starting materials, desired substitution pattern, and scalability requirements. For 8-Fluoro-6-methoxyquinoline, the key precursor is typically 2-Fluoro-4-methoxyaniline.

cluster_routes Synthetic Approaches Target 8-Fluoro-6-methoxyquinoline SM 2-Fluoro-4-methoxyaniline Skraup Skraup Synthesis SM->Skraup Doebner Doebner-von Miller SM->Doebner Combes Combes Synthesis SM->Combes Skraup->Target Glycerol, H₂SO₄, Oxidant Doebner->Target α,β-Unsaturated Carbonyl, Acid Friedlander Friedländer Synthesis Friedlander->Target o-Aminoaryl Ketone + α-Methylene Carbonyl Combes->Target β-Diketone, Acid start 2-Fluoro-4-methoxyaniline + Glycerol step1 Dehydration of Glycerol to Acrolein start->step1 H₂SO₄ step2 Michael Addition of Aniline to Acrolein step1->step2 step3 Acid-Catalyzed Cyclization step2->step3 step4 Dehydration step3->step4 step5 Oxidation of Dihydroquinoline step4->step5 Oxidant (e.g., Nitrobenzene) end 8-Fluoro-6-methoxyquinoline step5->end

Figure 2: Mechanistic workflow of the Skraup Synthesis.

Route 2: The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes a pre-formed α,β-unsaturated aldehyde or ketone instead of generating acrolein in situ from glycerol. [5][6]This allows for greater control and versatility in the final product's substitution pattern. For the synthesis of the parent 8-Fluoro-6-methoxyquinoline, acrolein would still be the reagent of choice, but its controlled addition can be advantageous.

Mechanism Causality: The mechanism is very similar to the Skraup synthesis, involving Michael addition, cyclization, and oxidation. [5]However, by using a specific α,β-unsaturated carbonyl, the reaction can be less vigorous than the traditional Skraup synthesis. The reaction is catalyzed by Brønsted or Lewis acids. [5]A key challenge remains the acid-catalyzed polymerization of the unsaturated carbonyl, which can lead to significant tar formation and low yields. [7]

Performance Comparison
ParameterSkraup SynthesisDoebner-von Miller ReactionFriedländer Synthesis
Starting Materials 2-Fluoro-4-methoxyaniline, Glycerol2-Fluoro-4-methoxyaniline, Acrolein2-Amino-3-fluoro-5-methoxy benzaldehyde, Acetone
Number of Steps 1 (Potentially 2 if SM needs synthesis)1 (Potentially 2 if SM needs synthesis)1 (Multi-step synthesis of SM required)
Typical Yields Variable, often low to moderate due to charring. [8]Generally low due to tar formation. [7]Can be high, but dependent on SM availability. [9]
Reaction Conditions Harsh (Conc. H₂SO₄, high temp, exothermic). [10]Harsh (Strong acid, reflux). [6]Milder, can be acid or base-catalyzed. [11][12]
Safety Concerns Reaction can be violent and difficult to control. [13]Vigorous reaction, potential for polymerization.Generally safer and more controlled.
Scalability Poor due to safety and exothermic nature.Moderate, but purification can be difficult.Good, amenable to milder conditions (e.g., microwave). [9]
Key Advantage Uses inexpensive and simple starting materials.More versatile than Skraup for substituted quinolines.High regioselectivity and cleaner reactions.
Key Disadvantage Low yield, safety hazards, harsh conditions. [8]Significant byproduct and tar formation. [7]Complex, multi-step synthesis of the required starting material.

Recommended Protocol: Modified Skraup Synthesis

While the Skraup synthesis has its drawbacks, its use of readily available starting materials makes it a common first approach. The following protocol incorporates modifications to improve safety and reproducibility.

Disclaimer: This protocol involves highly corrosive and reactive chemicals. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Equipment:

  • 2-Fluoro-4-methoxyaniline

  • Glycerol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (as oxidant and solvent)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (30% w/v)

  • Steam distillation apparatus

  • Round-bottom flask (500 mL) with reflux condenser and dropping funnel

  • Heating mantle with stirrer

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-Fluoro-4-methoxyaniline (0.1 mol), nitrobenzene (0.12 mol), and anhydrous glycerol (0.3 mol).

  • Catalyst Addition: To the stirred mixture, add iron(II) sulfate heptahydrate (2 g). This is crucial for moderating the reaction rate. [13]3. Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.4 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 100 °C. Causality: Slow addition of the acid is critical to control the initial exotherm from the acid-base reaction and the start of glycerol dehydration.

  • Reaction: After the addition is complete, heat the mixture to 130-140 °C and maintain it at reflux for 3-4 hours. The mixture will darken significantly.

  • Work-up (Quenching & Neutralization):

    • Allow the reaction mixture to cool to below 80 °C.

    • Carefully dilute the mixture with 200 mL of water.

    • Remove the excess nitrobenzene by steam distillation.

  • Isolation:

    • Make the residual solution strongly alkaline by slowly adding 30% sodium hydroxide solution while cooling the flask. The product will separate as a dark oil or solid.

    • Isolate the crude 8-Fluoro-6-methoxyquinoline by steam distillation from the alkaline solution.

  • Purification:

    • Extract the steam distillate with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Conclusion

The synthesis of 8-Fluoro-6-methoxyquinoline can be approached via several classical methods. The Skraup synthesis offers the most direct route from simple, inexpensive precursors, but its harsh conditions, safety concerns, and often low yields necessitate careful execution and moderation. [8]The Doebner-von Miller reaction provides more control but suffers from similar issues with byproduct formation. [7]Alternative routes like the Friedländer synthesis promise cleaner reactions and higher yields but are hampered by the synthetic complexity of the required ortho-aminoaryl carbonyl starting material. [11][14]For laboratory-scale synthesis where starting material availability is a key driver, a carefully controlled and moderated Skraup synthesis represents a feasible, albeit challenging, benchmark route. For larger-scale or process development, investment in the synthesis of the Friedländer precursors would likely yield a more robust and scalable process.

References

  • Vertex AI Search. Combes quinoline synthesis. Retrieved March 7, 2024.
  • Alfa Chemistry. Friedländer Quinoline Synthesis. Retrieved March 7, 2024.
  • Wikipedia. Combes quinoline synthesis. Retrieved March 7, 2024.
  • Wikipedia. Doebner–Miller reaction. Retrieved March 7, 2024.
  • Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. RSC Adv., 6(81), 77656-77664. [Link]

  • Wikipedia. Skraup reaction. (2020). Retrieved March 7, 2024.
  • SynArchive. Doebner-Miller Reaction. Retrieved March 7, 2024. [Link]

  • Wikipedia. Friedländer synthesis. Retrieved March 7, 2024.
  • Wikipedia. Skraup reaction. Retrieved March 7, 2024.
  • N/A. Combes Quinoline Synthesis. Cambridge University Press. Retrieved March 7, 2024.
  • Organic-Chemistry.org. Combes synthesis of quinolines. Retrieved March 7, 2024.
  • Organic Chemistry Portal. Friedlaender Synthesis. Retrieved March 7, 2024. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved March 7, 2024.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. Retrieved March 7, 2024.
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved March 7, 2024.
  • Slideshare.
  • NROChemistry. Skraup Reaction. (2022). YouTube. Retrieved March 7, 2024.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (2025). Retrieved March 7, 2024.
  • Royal Society of Chemistry. (2015). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Trans., 44, 13390-13405. Retrieved March 7, 2024.
  • Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-9. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved March 7, 2024.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 735-743. Retrieved March 7, 2024.
  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Fluorine Chemistry, 118(1-2), 11-15. Retrieved March 7, 2024.
  • Open Access Journals. (2013).
  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved March 7, 2024.
  • ResearchGate. (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025). Retrieved March 7, 2024.
  • ACS Publications. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(1), 849-860. [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved March 7, 2024.

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental component of experimental integrity. 8-Fluoro-6-methoxyquinoline (CAS: 209353-21-9) is a highly valuable fluorinated N-heterocycle, frequently utilized as a core building block in the synthesis of CFTR modulators and targeted kinase inhibitors.

However, its structural properties demand stringent handling protocols. This guide provides a comprehensive, step-by-step operational and disposal plan designed to protect personnel while maintaining the purity of your assays.

Mechanistic Hazard Profile: Understanding the Causality

To handle 8-Fluoro-6-methoxyquinoline safely, you must understand why it is hazardous. The molecule shares a nearly identical toxicological profile with other halogenated quinolines, presenting four primary risks[1]:

  • Dermal Penetration & Sensitization (H315): The addition of the lipophilic methoxy group significantly increases the molecule's partition coefficient (LogP). This facilitates rapid dermal absorption. Quinoline derivatives are known skin sensitizers; repeated exposure can trigger severe allergic dermatitis[2].

  • Metabolic Electrophilicity: Halogenated quinolines can undergo cytochrome P450-mediated oxidation in vivo to form reactive quinone imines. These electrophiles can covalently bind to cellular macromolecules, leading to potential hepatotoxicity and renal cellular changes[3][4].

  • Respiratory Irritation (H335): As a fine crystalline solid, the powder is easily aerosolized. Inhalation causes immediate upper respiratory tract irritation and potential long-term airway disease[2].

  • Ocular Toxicity (H319): Direct contact with the dust causes severe eye irritation and potential corneal damage[1].

Quantitative PPE Matrix

Your Personal Protective Equipment (PPE) must scale with your operational volume. Below is the validated PPE matrix for handling 8-Fluoro-6-methoxyquinoline.

Operational ScaleEngineering ControlsHand Protection (Self-Validating)Eye/Face ProtectionRespiratory Protection
Analytical (<10 mg) Fume hood (Face velocity ≥ 100 fpm)Single Nitrile (≥ 5 mil). Inspect for micro-tears.Safety goggles with side shieldsNot required if hood is verified operational.
Preparative (10 mg - 1 g) Fume hood + Anti-static matDouble Nitrile. Change outer glove immediately if contaminated.Chemical splash gogglesN95/P100 particulate respirator if weighing outside a closed system.
Process/Bulk (>1 g) Glovebox or Vented EnclosureNeoprene over Nitrile. Extended breakthrough time required.Full face shield over splash gogglesPowered Air-Purifying Respirator (PAPR)[2].

Step-by-Step Methodologies: Handling & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is met.

Phase 1: Pre-Operational Setup

  • Verify Airflow: Check the fume hood monitor to ensure a face velocity of at least 100 feet per minute (fpm). Causality: This prevents the aerosolized fluorinated powder from entering your breathing zone.

  • Static Mitigation: 8-Fluoro-6-methoxyquinoline powder is highly susceptible to static cling. Discharge your weighing spatulas and the analytical balance using an anti-static zero-stat gun.

  • Don PPE: Apply gloves according to the matrix above. Pull the outer glove over the cuff of your lab coat to eliminate exposed skin at the wrist.

Phase 2: Weighing and Transfer

  • Closed-System Transfer: Place a pre-tared, sealable glass vial onto the balance inside the fume hood.

  • Dispense: Carefully transfer the solid into the vial.

  • Seal Before Movement: Cap the vial tightly before removing it from the balance area. Never transport unsealed halogenated quinolines across the laboratory.

Phase 3: Solubilization & Decontamination

  • Solvent Addition: 8-Fluoro-6-methoxyquinoline is highly soluble in polar aprotic solvents (DMSO, DMF). Inject the solvent directly through a septum cap using a syringe to maintain a closed system.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a wipe dampened with 70% Isopropanol or 10% bleach. Dispose of the wipe immediately in a designated solid hazardous waste container[2].

Workflow Visualization

Below is the logical workflow for handling this compound, including the critical path for spill response.

G Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood Start->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Contain Spill (Absorbent Pad) Spill->Contain Yes Experiment Execute Experiment (Closed System) Spill->Experiment No Clean Decontaminate Area (Solvent Wipe) Contain->Clean Waste Segregate Waste (Halogenated Organics) Clean->Waste Experiment->Waste Incinerate Off-site Incineration Waste->Incinerate

Caption: Safe Handling and Spill Response Workflow for 8-Fluoro-6-methoxyquinoline.

Spill Response and Waste Management Plan

Emergency Spill Protocol:

  • DO NOT Dry Sweep: Sweeping generates toxic dust.

  • Containment: If a solid spill occurs, gently cover the powder with a damp absorbent pad (using water or a mild solvent) to suppress aerosolization[2].

  • Collection: Use a non-sparking scoop to transfer the wet slurry into a sealable, labeled hazardous waste container.

Disposal Plan: Because of the fluorine atom and the quinoline ring, this compound must be strictly segregated to prevent environmental contamination and regulatory fines.

  • Liquid Waste: Must be collected in a dedicated "Halogenated Organic Waste" carboy. Do not mix with non-halogenated solvents, as this drastically increases off-site disposal costs and can trigger exothermic reactions with incompatible waste streams.

  • Solid Waste: Contaminated gloves, spatulas, and wipes must be placed in a sealed bag and routed for high-temperature off-site incineration.

References

  • New Jersey Department of Health | Quinoline - Hazardous Substance Fact Sheet |[Link]

  • Oxford Academic: Briefings in Bioinformatics | Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model |[Link]

  • Minnesota Department of Health | Quinoline Toxicological Summary |[Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.